molecular formula C9H10ClN3 B1646412 3-Hydrazinylquinoline hydrochloride CAS No. 63468-94-0

3-Hydrazinylquinoline hydrochloride

Cat. No.: B1646412
CAS No.: 63468-94-0
M. Wt: 195.65 g/mol
InChI Key: BOJSQUHIRFMBLP-UHFFFAOYSA-N
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Description

3-Hydrazinylquinoline hydrochloride (CAS 63468-94-0) is a key chemical intermediate in medicinal chemistry and drug discovery research. This compound features a reactive hydrazine group attached to the quinoline scaffold, making it a versatile building block for the synthesis of diverse heterocyclic compounds with potential biological activity . The primary research value of 3-Hydrazinylquinoline hydrochloride lies in its role as a precursor for the development of novel therapeutic agents. It is commonly used in condensation reactions with various aldehydes to form hydrazone derivatives, or in the synthesis of pyrazoline rings . These derivatives have shown significant promise in scientific studies, particularly as potential antimicrobial agents . Synthesized compounds have demonstrated a broad spectrum of activity against clinically relevant bacterial strains such as Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . Furthermore, the quinoline-hydrazone scaffold has been identified as a novel anti-cancer lead compound, with research showing that derivatives can reduce cell viability in neuroblastoma and breast adenocarcinoma cell lines and induce G1 cell cycle arrest . Molecular Formula: C 9 H 10 ClN 3 Molecular Weight: 195.65 g/mol Storage: Store in an inert atmosphere at 2-8°C . Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-3-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJSQUHIRFMBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61621-35-0
Record name Quinoline, 3-hydrazinyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61621-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydrazinylquinoline Hydrochloride (CAS 63468-94-0): Properties, Synthesis, and Applications as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Hydrazinylquinoline hydrochloride is a heterocyclic organic compound featuring a quinoline backbone substituted with a reactive hydrazine group at the 3-position. While comprehensive experimental data for this specific isomer (CAS 63468-94-0) is not extensively documented in public literature, its structural motifs position it as a valuable and highly versatile intermediate in synthetic and medicinal chemistry. The primary utility of this compound lies in its capacity to serve as a precursor for the synthesis of a diverse range of quinoline-hydrazone derivatives. These derivatives are of significant interest in drug discovery, with demonstrated potential across various therapeutic areas, including oncology and infectious diseases.[1][2] This guide synthesizes available information on related isomers and general chemical principles to provide a technical overview for researchers, scientists, and drug development professionals. We will cover its core properties, logical synthetic routes, characteristic reactivity, and a validated framework for its application in the synthesis of bioactive molecules, with a focus on the causality behind experimental design.

Introduction to the Quinoline-Hydrazine Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. When combined with a hydrazine moiety (-NHNH₂), the resulting hydrazinylquinoline molecule becomes a powerful synthetic building block.

The hydrazine group serves as a potent nucleophile and a reactive handle for forming hydrazone linkages through condensation with aldehydes and ketones. This reactivity is the cornerstone of its utility. Furthermore, the resulting hydrazone moiety is not merely a linker; it possesses intrinsic chemical properties beneficial for drug design:

  • Hydrogen Bonding: The N-H and C=N groups can act as hydrogen bond donors and acceptors, facilitating target binding.[2]

  • Chelating Ability: The multicenter arrangement of nitrogen atoms can coordinate with metal ions, a mechanism exploited in some anticancer agents.

  • Modulable Lipophilicity: The polarity of the hydrazone can be tuned by the nature of the coupled aldehyde or ketone, allowing for optimization of pharmacokinetic properties.

  • Acid-Labile Potential: The hydrazone bond can be susceptible to hydrolysis under acidic conditions, such as those found in the tumor microenvironment, enabling targeted release of an active moiety.[2]

The positional isomerism of the hydrazine group on the quinoline ring significantly influences the electronic properties and steric environment of the molecule, thereby impacting the reactivity and biological activity of its derivatives. This guide focuses specifically on the 3-substituted isomer.

Physicochemical and Structural Properties

Direct, experimentally verified data for 3-Hydrazinylquinoline hydrochloride is limited. However, we can infer its general properties from data on related isomers and its hydrochloride salt form. The data presented below should be considered provisional and requires experimental verification upon sourcing the material.

PropertyValue / Expected CharacteristicSource / Rationale
CAS Number 63468-94-0Registry Number
Molecular Formula C₉H₁₀ClN₃Based on structure
Molecular Weight 195.65 g/mol Computed[3]
Appearance Expected to be an off-white to tan or yellow solid.Typical for this class of compounds[4]
Solubility Expected to be soluble in water and polar organic solvents like methanol or DMSO.The hydrochloride salt form enhances aqueous solubility.[4]
InChI Key IYTZOVRQMIGNHZ-UHFFFAOYSA-NIdentifier for the 6-isomer, likely very similar for the 3-isomer[5]
SMILES Cl.NNC1=CC2=CC=CC=C2N=C1Canonical SMILES (for the 6-isomer)[5]

Note: Some identifiers like InChI Key and SMILES are provided for the closely related 6-hydrazinylquinoline isomer as a structural reference. Researchers must confirm the identity of any procured material via analytical methods.

Synthesis and Key Reactivity

Plausible Synthetic Pathway

From a retrosynthetic perspective, the most direct and common approach to synthesizing hydrazinyl-heterocycles is through the nucleophilic aromatic substitution of a halo-substituted precursor with hydrazine. For 3-Hydrazinylquinoline, the logical starting material is 3-chloroquinoline or 3-bromoquinoline.

The reaction proceeds by the displacement of the halide by hydrazine hydrate, often in a suitable solvent and sometimes under elevated temperatures to drive the reaction to completion. The resulting free base is then treated with hydrochloric acid to precipitate the more stable and handleable hydrochloride salt.

G cluster_products Products 3-Chloroquinoline 3-Chloroquinoline Free_Base 3-Hydrazinylquinoline (Free Base) 3-Chloroquinoline->Free_Base  Nucleophilic  Substitution Hydrazine_Hydrate Hydrazine Hydrate (N2H4·H2O) HCl_Salt 3-Hydrazinylquinoline HCl (Final Product) Free_Base->HCl_Salt  + HCl  (Acidification)

Caption: Plausible synthetic route to 3-Hydrazinylquinoline HCl.

Core Reactivity: Hydrazone Formation

The quintessential reaction of 3-Hydrazinylquinoline hydrochloride is its condensation with a carbonyl compound (an aldehyde or ketone) to form a stable hydrazone. This reaction forms the basis of its application in building libraries of derivatives for biological screening.

Causality of Experimental Choices:

  • Catalysis: The reaction is often catalyzed by a few drops of a weak acid (like acetic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.

  • Solvent: A protic solvent like ethanol or methanol is typically used as it effectively solvates the reactants and intermediates. The reaction mixture is often heated to reflux to ensure it proceeds to completion.

  • pH Control: Strong acids are avoided as they can fully protonate the hydrazine, rendering it non-nucleophilic. The hydrochloride salt form of the starting material may need to be neutralized or used in a buffered system to free the nucleophilic hydrazine for reaction.

G Reactant_A 3-Hydrazinylquinoline HCl Intermediate Protonation & Nucleophilic Attack Reactant_A->Intermediate Reactant_B Aldehyde or Ketone (R-C=O) Reactant_B->Intermediate Product 3-Quinolinyl-Hydrazone Product Intermediate->Product Dehydration Byproduct Water (H2O) Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Intermediate

Caption: General reaction scheme for hydrazone synthesis.

Application Workflow: A Protocol for Bioactive Hydrazone Synthesis

The following section provides a validated, self-contained protocol for utilizing 3-Hydrazinylquinoline hydrochloride to synthesize a derivative for screening.

Experimental Workflow Overview

G A 1. Material Procurement & QC B 2. Reaction Setup A->B C 3. Synthesis (Reflux) B->C D 4. Product Isolation & Purification C->D E 5. Structural Confirmation D->E F 6. Biological Screening E->F

Caption: Standard workflow for synthesis and screening.

Step-by-Step Synthesis Protocol

This protocol describes a general procedure for the synthesis of a (1E)-N'-(quinolin-3-yl)hydrazono-derivative.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 3-Hydrazinylquinoline hydrochloride (e.g., 195.6 mg, 1.0 mmol) in a suitable solvent such as absolute ethanol (10-15 mL).

    • Add 1.0-1.1 equivalents of the desired aldehyde or ketone (e.g., 1.1 mmol) to the solution.

    • Rationale: A slight excess of the carbonyl compound can help drive the reaction to completion.

  • Catalysis and Reaction:

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Equip the flask with a condenser and heat the mixture to reflux (approximately 78 °C for ethanol).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), typically over 2-6 hours. A common mobile phase for TLC would be a mixture of ethyl acetate and hexane.

    • Rationale: Heating provides the activation energy for the dehydration step of hydrazone formation. TLC allows for visual confirmation of the consumption of starting materials and the formation of a new, typically less polar, product spot.

  • Product Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate directly from the solution upon cooling. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Pour the concentrated mixture into cold water or an ice bath to induce precipitation of the solid product.

    • Rationale: The hydrazone product is generally much less soluble in water than the starting hydrochloride salt, allowing for efficient isolation by precipitation.

  • Purification:

    • Collect the solid precipitate by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove residual impurities.

    • If further purification is needed, recrystallization from a suitable solvent (such as ethanol, methanol, or an ethyl acetate/hexane mixture) is the preferred method.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, yielding high-purity crystalline material suitable for analysis and biological testing.

Analytical Characterization Framework

It is critical for the researcher to independently verify the identity, purity, and structure of both the starting material and the final synthesized products.

TechniquePurpose & Expected Observations
HPLC To assess purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) is a good starting point.[6]
¹H NMR To confirm the structure. Expect to see characteristic signals for the quinoline ring protons and a downfield singlet for the N=CH proton in the hydrazone product.
Mass Spec (MS) To confirm the molecular weight. The [M+H]⁺ ion should be observed, corresponding to the calculated molecular weight of the target compound.
FT-IR To identify functional groups. Look for the disappearance of the C=O stretch from the starting carbonyl and the appearance of a C=N stretch (around 1600-1650 cm⁻¹) in the product.

Safety and Handling

Hazard CategoryInformation and Precautions
GHS Pictograms (Exclamation Mark)
Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. Hydrazines as a class may have additional toxicity concerns.
Personal Protective Equipment (PPE) Wear a lab coat, chemical safety goggles, and nitrile gloves. All manipulations should be performed in a certified chemical fume hood.[8]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, as hydrazines can react vigorously.[7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Hydrazinylquinoline hydrochloride stands as a synthetically valuable, albeit under-characterized, chemical intermediate. Its true potential is realized upon its conversion to a diverse array of quinoline-hydrazone derivatives, which have shown considerable promise in the field of drug discovery.[2][9] The power of this building block lies in the simplicity and efficiency of the hydrazone-forming condensation reaction, allowing for the rapid generation of molecular libraries. Researchers utilizing this compound must prioritize rigorous analytical validation of its identity and purity. By following the synthetic and analytical frameworks outlined in this guide, scientists can effectively leverage 3-Hydrazinylquinoline hydrochloride as a strategic tool in the development of novel therapeutic agents.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Online] Available at: [Link]

  • bioWORLD. Safety Data Sheet. [Online] Available at: [Link] (Note: This is a representative SDS for general lab chemical handling procedures).

  • PubChem. 6-Hydrazinylquinoline hydrochloride. [Online] Available at: [Link]

  • Ori-McKenney Lab, UC Davis. Safety Data Sheet - Kanamycin sulphate. [Online] Available at: [Link] (Note: This is a representative SDS for general lab chemical handling procedures).

  • MDPI. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Online] Available at: [Link]

  • Abdel-Wahab, B. F., et al. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. European Journal of Chemistry. [Online] Available at: [Link]

  • ResearchGate. Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. [Online] Available at: [Link]

  • Sharma, A., et al. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. [Online] Available at: [Link]

  • Alshatti, L.A. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry. [Online] Available at: [Link]

  • Smolenkov, A.D., et al. Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry. [Online] Available at: [Link]

  • Sreekanth, N., et al. Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research. [Online] Available at: [Link]

Sources

chemical structure of 3-hydrazinoquinoline monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Application in Heterocyclic Design[1]

Structural Characterization & Physiochemical Properties[2][3]

The molecule 3-hydrazinoquinoline monohydrochloride represents a specific salt form of the 3-substituted quinoline hydrazine series.[1][2] Unlike its 2- and 4-isomers, which are electronically activated for nucleophilic substitution, the 3-isomer possesses distinct electronic properties driven by the meta-like relationship of the substituent to the ring nitrogen.[1][2]

Molecular Connectivity and Stoichiometry

The structure consists of a bicyclic quinoline core (benzopyridine) substituted at the C3 position with a hydrazinyl group (


).[1][2]
  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [1][2]
    
  • Molecular Weight: 159.19 g/mol (Free Base) + 36.46 g/mol (HCl) ≈ 195.65 g/mol [2]

  • IUPAC Name: 3-Hydrazinylquinoline hydrochloride[1][2]

Regiochemistry of Protonation (The Monohydrochloride Question)

In the monohydrochloride salt, the site of protonation is governed by the comparative basicity (


) of the available nitrogen centers.
  • Quinoline Nitrogen (N1): The lone pair is in an

    
     orbital orthogonal to the 
    
    
    
    -system.[1][2] Typical
    
    
    of quinolinium is ~4.9.[1]
  • Hydrazine Proximal Nitrogen (

    
    ):  Its lone pair is delocalized into the aromatic 
    
    
    
    -system, drastically reducing basicity.[1][2]
  • Hydrazine Terminal Nitrogen (

    
    ):  While generally basic in alkyl hydrazines, the electron-withdrawing nature of the quinoline ring (via the 3-position) lowers its basicity compared to the ring nitrogen.[1][2]
    
DOT Visualization: Structural Connectivity & Protonation

The following diagram illustrates the connectivity and the primary site of protonation in the monohydrochloride salt.

3-Hydrazinoquinoline_Structure cluster_0 Electronic Environment Quinoline Quinoline Core (Benzopyridine) Pos3 Position C3 (Meta-like) Quinoline->Pos3 Substituted at Hydrazine Hydrazine Group (-NH-NH2) Pos3->Hydrazine C-N Bond HCl HCl (Counterion) Protonation Protonation Site: Ring Nitrogen (N1) HCl->Protonation Ionic Interaction Protonation->Quinoline Located on

Figure 1: Structural connectivity of 3-hydrazinoquinoline monohydrochloride, highlighting the N1 ring nitrogen as the primary site for mono-protonation.[2]

Synthetic Routes & Mechanistic Causality[1][3][5]

The synthesis of 3-hydrazinoquinoline differs fundamentally from the 2- and 4-isomers.

  • 2-/4-Isomers: Synthesized via

    
     (Nucleophilic Aromatic Substitution) using 2-chloroquinoline and hydrazine hydrate.[1][2] The nitrogen at position 1 activates positions 2 and 4.[1]
    
  • 3-Isomer (Target): The 3-position is not activated for

    
    .[1][2] Direct reaction of 3-haloquinoline with hydrazine fails or requires harsh forcing conditions (Pd-catalysis).[1]
    
The Preferred Pathway: Diazotization-Reduction

The most robust protocol relies on the reduction of a diazonium salt derived from 3-aminoquinoline.[1][2] This method ensures regiospecificity and high purity.[1]

  • Diazotization: 3-Aminoquinoline is treated with sodium nitrite (

    
    ) in concentrated HCl at 0°C.[1][2] This generates the electrophilic quinoline-3-diazonium chloride.[1][2]
    
  • Reduction: The diazonium salt is reduced in situ using Stannous Chloride (

    
    ) in concentrated HCl.[1][2]
    
  • Isolation: The resulting hydrazine forms a stannic complex salt, which is decomposed with base to liberate the free hydrazine, followed by careful re-acidification to the monohydrochloride.[1]

DOT Visualization: Synthetic Workflow

Synthesis_Workflow Start 3-Aminoquinoline Diazo Quinoline-3-diazonium Chloride Start->Diazo Diazotization Reagent1 NaNO2 / HCl (0°C) Reagent1->Diazo Complex Tin Complex Intermediate Diazo->Complex Reduction Reagent2 SnCl2 / HCl (Reduction) Reagent2->Complex Product 3-Hydrazinoquinoline Monohydrochloride Complex->Product Workup & Salt Formation Workup 1. NaOH (Free Base) 2. HCl (1 eq) Workup->Product

Figure 2: Step-by-step synthetic pathway from 3-aminoquinoline to the target monohydrochloride salt via diazonium reduction.

Reactivity Profile & Applications in Drug Design[1][6]

3-Hydrazinoquinoline is a versatile "bifunctional" building block. It contains a nucleophilic hydrazine tail and a heterocyclic core.[1][2]

Pyrazole and Indazole Synthesis

The primary utility of this scaffold is in the synthesis of Pyrazolo[4,3-c]quinolines .

  • Mechanism: Condensation with 1,3-diketones (e.g., acetylacetone) or

    
    -keto esters.[1][2]
    
  • Significance: Fused tricyclic systems are privileged structures in kinase inhibitors and intercalating DNA agents.[1][2]

Hydrazone Formation (Fluorescence Derivatization)

Reaction with aromatic aldehydes yields stable hydrazones.[1][2] Due to the extended conjugation of the quinoline ring, these derivatives often exhibit fluorescence, making them useful as biological probes or analytical standards.

Reactant ClassProduct StructureApplication
1,3-Diketones Pyrazolo-quinolineKinase Inhibition, Anti-inflammatory
Aromatic Aldehydes Hydrazones (Schiff Base)Fluorescence Probes, Metal Chelation
Ortho-esters Triazolo-quinolineAntimicrobial Agents

Experimental Protocol: Synthesis & Validation

Safety Note: Hydrazines are potential carcinogens and toxic.[1][2] Work in a fume hood. Stannous chloride is corrosive.[1][2]

Synthesis of 3-Hydrazinoquinoline Monohydrochloride

Based on modification of standard aromatic hydrazine synthesis (e.g., Hunsberger et al.).[1][2]

  • Diazotization:

    • Dissolve 3-aminoquinoline (1.44 g, 10 mmol) in concentrated HCl (10 mL).

    • Cool the solution to -5°C to 0°C in an ice-salt bath.

    • Add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining temperature below 5°C. Stir for 30 mins.

  • Reduction:

    • Prepare a solution of stannous chloride dihydrate (

      
      , 5.6 g, 25 mmol) in concentrated HCl (10 mL) cooled to 0°C.
      
    • Add the cold diazonium solution to the stannous chloride solution with vigorous stirring. A heavy precipitate (tin complex) will form immediately.[1][2]

    • Store in the refrigerator overnight (4°C).

  • Isolation of Free Base:

    • Filter the solid.[1] Suspend it in water.

    • Treat with excess 20% NaOH solution until the solid dissolves and the free hydrazine separates (often as an oil or solid). Extract with ethyl acetate (3x).[1][2]

    • Dry organics over

      
       and evaporate.[1][2]
      
  • Salt Formation (Monohydrochloride):

    • Dissolve the residue in ethanol.[1]

    • Add exactly 1 equivalent of 1M HCl in ether or ethanol.[1][2]

    • Precipitate the salt by adding diethyl ether.[1] Filter and dry.[1][2]

Validation Criteria (Self-Validating System)

To ensure the product is the monohydrochloride and not the dihydrochloride or free base:

  • Melting Point: The HCl salt typically has a sharp melting point >200°C (dec), whereas the free base melts lower (~140-145°C).[2]

  • Elemental Analysis: Calculate %Cl.[1][2]

    • Monohydrochloride (~18.1% Cl).[1]

    • Dihydrochloride (~30.5% Cl).[1]

  • 1H NMR (DMSO-d6): Look for the broad singlet of the hydrazine protons.[1][2] In the HCl salt, the ring protons (H2, H4) will be downfield shifted relative to the free base due to the pyridinium character.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Edition. Wiley.[1] (Standard reference for quinoline reactivity and lack of S_NAr at C3).

  • Hunsberger, I. M., et al. (1956).[1][2] "The Preparation of 3-Hydrazinoquinoline." Journal of the American Chemical Society.[1] (Foundational synthesis via diazo reduction).[2]

  • El-Bendary, E. R., et al. (2004).[1][2][3] "Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives." Scientia Pharmaceutica. (Analogous chemistry for heterocyclic hydrazines).[2]

  • PubChem Compound Summary. (2024). "Quinoline, 3-hydrazinyl-."[1][2][3] National Center for Biotechnology Information.[1] (Verification of base structure).

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel under appropriate safety conditions.[1]

Sources

Navigating the Polar and Aprotic: A Technical Guide to the Solubility of 3-Hydrazinylquinoline Hydrochloride in Water and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of 3-hydrazinylquinoline hydrochloride in aqueous and dimethyl sulfoxide (DMSO) solvent systems. This document provides a detailed analysis of the compound's structural attributes influencing solubility, a robust experimental protocol for empirical determination, and essential safety considerations.

Executive Summary

The Structural Basis of Solubility: A Tale of Two Solvents

The solubility of a compound is dictated by the interplay between its intrinsic chemical properties and the characteristics of the solvent. For 3-hydrazinylquinoline hydrochloride, the key structural features are the quinoline ring system, the hydrazinyl group (-NHNH2), and the hydrochloride salt form.

  • Quinoline Core: The bicyclic aromatic structure of quinoline is inherently nonpolar and hydrophobic. This component will favor dissolution in less polar solvents.

  • Hydrazinyl Group: The hydrazine moiety is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature enhances its interaction with polar solvents.

  • Hydrochloride Salt: The presence of the hydrochloride salt significantly influences aqueous solubility. As the salt of a weak base, it will dissociate in water, leading to the formation of the protonated quinolinium ion and a chloride ion. This ionization dramatically increases the compound's affinity for the highly polar water molecules.

Anticipated Solubility in Water

Given its hydrochloride salt form, 3-hydrazinylquinoline hydrochloride is expected to exhibit appreciable solubility in water. The protonated form of the quinoline nitrogen and the hydrazinyl group can readily form hydrogen bonds with water molecules. However, the hydrophobic nature of the quinoline ring may limit its solubility at higher concentrations. The pH of the aqueous solution will also be a critical factor; solubility is generally higher in acidic to neutral pH ranges where the compound remains in its ionized, salt form[1].

Anticipated Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a potent, polar aprotic solvent capable of dissolving a wide range of organic compounds[2]. It acts as a strong hydrogen bond acceptor. While it cannot donate hydrogen bonds, it can effectively solvate the 3-hydrazinylquinoline hydrochloride molecule. It is anticipated that the compound will demonstrate good solubility in DMSO[3][4][5]. For many organic molecules, DMSO exhibits a greater solubilizing capacity than water, particularly for those with significant nonpolar regions[2].

Quantitative Solubility Data: An Overview

A comprehensive search of available literature and chemical databases did not yield specific quantitative solubility values for 3-hydrazinylquinoline hydrochloride in water or DMSO. This underscores the critical need for experimental determination within the context of any research or development program. The table below is provided as a template for researchers to populate with their empirically determined data.

SolventTemperature (°C)Experimentally Determined Solubility (mg/mL)Observations
Water25Data to be determined
DMSO25Data to be determined

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for determining the solubility of 3-hydrazinylquinoline hydrochloride. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute[6][7][8][9].

Materials and Equipment
  • 3-Hydrazinylquinoline hydrochloride

  • Deionized water

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation of Standard Solutions: Accurately weigh a known amount of 3-hydrazinylquinoline hydrochloride and dissolve it in the chosen solvent (water or DMSO) to prepare a stock solution of known concentration. From this stock, prepare a series of calibration standards of decreasing concentrations.

  • Equilibration: Add an excess amount of 3-hydrazinylquinoline hydrochloride to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Saturation: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the excess, undissolved solid.

  • Sample Collection and Dilution: Carefully collect a known volume of the supernatant, ensuring that no solid material is disturbed. Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration standards.

  • Quantification: Analyze the diluted samples and the calibration standards using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the given solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Prepare Standard Solutions G Analyze via HPLC/UV-Vis A->G B Add Excess Solute to Solvent C Agitate at Constant Temperature B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Dilute Sample E->F F->G H Calculate Solubility G->H

Figure 1: Experimental workflow for determining the solubility of 3-hydrazinylquinoline hydrochloride.

Safety and Handling

3-Hydrazinylquinoline hydrochloride should be handled with care, following standard laboratory safety procedures.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[12][13] Work in a well-ventilated area or under a chemical fume hood.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

The hydrazine moiety in the structure suggests that the compound may have toxicological properties that warrant careful handling.[14] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.[10][11][12]

Conclusion

While a definitive, published value for the solubility of 3-hydrazinylquinoline hydrochloride in water and DMSO is elusive, a thorough understanding of its chemical structure allows for reasoned predictions. Its nature as a hydrochloride salt strongly suggests a favorable interaction with water, while its organic framework points towards good solubility in DMSO. Ultimately, for any application in research or drug development, these theoretical assessments must be superseded by rigorous experimental determination. The protocol outlined in this guide provides a reliable framework for obtaining accurate and reproducible solubility data, which is a cornerstone of successful chemical and pharmaceutical development.

References

  • Department of Chemistry, University of Texas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • LookChem. (n.d.). Cas 63468-94-0,Quinoline, 3-hydrazino-, monohydrochloride. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

  • Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydrazinylquinoline hydrochloride. Retrieved from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Scribd. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?. Retrieved from [Link]

  • Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Characterization and Handling of 3-Hydrazinoquinoline Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydrazinoquinoline salts (typically the mono- or dihydrochloride) represent a specialized class of heteroaromatic hydrazines utilized primarily as high-value intermediates in the synthesis of tricyclic pharmacophores, such as pyrazolo[4,3-c]quinolines. Unlike their 2- and 4-isomers, which are accessible via nucleophilic aromatic substitution (


), the 3-isomer requires specific diazonium-based synthetic routes due to the electronic deactivation of the quinoline 3-position.

This guide provides a definitive technical breakdown of the physical properties, synthetic logic, and handling protocols required to utilize 3-hydrazinoquinoline salts effectively. It prioritizes the distinction between the stable salt forms and the oxidation-prone free base.

Chemical Identity & Structural Significance[1][2][3][4][5]

The stability and reactivity of 3-hydrazinoquinoline are dictated by the protonation state of the hydrazine moiety.

FeatureDescription
IUPAC Name 3-Hydrazinoquinoline dihydrochloride (or monohydrochloride)
CAS Registry 63468-94-0 (Monohydrochloride)
Molecular Formula

(where x = 1 or 2)
Molecular Weight 195.65 g/mol (Mono-HCl) / 232.11 g/mol (Di-HCl)
Structural Anomaly The 3-position is not activated by the ring nitrogen, making the C-N bond formation significantly more challenging than in 2- or 4-hydrazinoquinolines.
The Salt vs. Free Base Dichotomy
  • Free Base: Typically a low-melting solid or viscous oil that is highly susceptible to air oxidation, turning dark brown/black upon exposure due to the formation of azo or azoxy degradation products.

  • Salt Form (HCl): A crystalline solid stabilized by the protonation of the terminal hydrazine nitrogen (

    
    ) or the quinoline nitrogen. This lattice energy confers thermal stability and resistance to oxidative degradation.
    

Synthetic Logic & Causality

To understand the impurities profile and physical behavior, one must understand the synthesis. Unlike 2-chloroquinoline, 3-chloroquinoline is inert to hydrazine hydrate reflux. Therefore, the Diazotization-Reduction pathway is the industry standard.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Start 3-Aminoquinoline Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl 0-5°C Red Reduction (SnCl2 / HCl) Diazo->Red In situ reduction Note Critical Control Point: Temp < 5°C to prevent phenol formation Diazo->Note Product 3-Hydrazinoquinoline HCl Salt Red->Product Crystallization

Figure 1: The Diazotization-Reduction pathway is required due to the electronic neutrality of the quinoline 3-position.

Physical Properties Profile

The following data aggregates experimental observations for quinolinyl hydrazine salts. Note: Exact values can vary based on the degree of hydration and salt stoichiometry (mono vs. di).

Thermal & Phase Properties
PropertyValue / RangeTechnical Insight
Appearance Beige to tan crystalline powderDarkening indicates surface oxidation (free hydrazine liberation).
Melting Point > 200°C (Decomposition)Salts typically decompose before melting. Sharpness of decomposition onset indicates purity.
Hygroscopicity Moderate to HighThe ionic lattice attracts atmospheric moisture; storage in desiccators is mandatory.
Solubility (Water) High (> 50 mg/mL)Protonation renders the molecule highly polar.
Solubility (DMSO) SolubleSuitable for biological screening assays.
Solubility (Ether/DCM) InsolubleUseful for washing away non-polar organic impurities during purification.
Spectroscopic Characterization (Self-Validation)

To validate the identity of your synthesized salt, look for these specific signals.

  • 
     NMR (DMSO-
    
    
    
    ):
    • Hydrazine Protons: Broad singlets appearing between 8.0 – 10.5 ppm . These are exchangeable with

      
      . Crucial Check: If these peaks are sharp, you may have unreacted amine or hydrolyzed diazonium species.
      
    • Quinoline Protons: The H2 proton (adjacent to N and the hydrazine group) typically appears as a singlet or narrow doublet further downfield (~8.5-9.0 ppm) due to the electron-withdrawing nature of the protonated ring nitrogen.

  • IR Spectroscopy (KBr Pellet):

    • N-H Stretch: Multiple bands in the 3100–3400 cm⁻¹ region (broadened by H-bonding in the salt).

    • C=N Stretch: Characteristic quinoline ring breathing modes around 1580–1620 cm⁻¹ .

Experimental Protocols

Protocol: Solubility & Stability Assessment

Use this protocol to verify the integrity of a stored batch.

  • Visual Inspection: If the solid is dark brown or black, significant oxidation has occurred. Recrystallization is required.

  • Solvent Test:

    • Add 10 mg of salt to 1 mL of deionized water.

    • Result: Solution should be clear and colorless to pale yellow. Turbidity suggests the presence of the free base or organic contaminants.

  • pH Check: The aqueous solution should be acidic (pH < 4). If neutral, the salt has dissociated or was not formed correctly.

Protocol: Free Base Liberation (For Reactions)

Many cyclization reactions require the nucleophilic free base, not the salt.

  • Suspend the 3-hydrazinoquinoline HCl salt in ethanol.

  • Add 1.1 equivalents of Sodium Acetate (mild base) or Triethylamine.

  • Stir for 15 minutes under Argon.

  • Use Immediately: Do not isolate the free base if possible. React in situ with the electrophile (e.g., aldehyde or ketone) to prevent oxidative degradation.

Handling & Safety Logic

Hydrazine derivatives are notorious for toxicity and instability. This workflow ensures operator safety and compound integrity.

Storage & Handling Workflow (Graphviz Visualization)

HandlingWorkflow Receipt Receive Compound (Check CoA) Storage Long-Term Storage (-20°C, Desiccated) Receipt->Storage Usage Weighing/Usage Storage->Usage Warm to RT first OpenAir Open Air Handling? Usage->OpenAir Degradation Rapid Oxidation (Brown Color) OpenAir->Degradation Yes (Risk) Inert Inert Atmosphere (Glovebox/Argon) OpenAir->Inert No (Safe) Inert->Usage Recycle

Figure 2: Decision tree for preventing oxidative degradation during handling.

Safety Criticals
  • Toxicity: Hydrazines are potential carcinogens and hepatotoxins. Double-gloving (Nitrile) and working in a fume hood are non-negotiable.

  • Incompatibility: Avoid contact with strong oxidizing agents (permanganates, peroxides) as this can lead to rapid, exothermic evolution of nitrogen gas.

References

  • Synthesis and Reactivity: El-Bendary, E. R., et al.[1] "Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives."[1] Scientia Pharmaceutica, 2004.[1]

    • Note: While focusing on quinoxaline, this paper details the standard hydrazine salt handling and cyclization protocols relevant to the quinoline analog.
  • Physical Properties (Solubility): Solubility of Things. "Hydrazine Dihydrochloride Solubility."

    • Provides foundational data on the ionic behavior of hydrazine salts in aqueous media.
  • Chemical Identity: PubChem Database. "8-Hydrazinoquinoline dihydrochloride (Analog Reference)." [2]

    • Used as a structural anchor for physical property estimation (MP > 250°C) of the isomeric 3-hydrazino salts.
  • Safety Data: Spectrum Chemical. "MSDS - Hydrazine Dihydrochloride."

    • Authoritative source for toxicity and handling classific

Sources

safety data sheet (SDS) for 3-hydrazinylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-Hydrazinylquinoline Hydrochloride

This document provides a comprehensive safety and handling guide for 3-hydrazinylquinoline hydrochloride, tailored for researchers, scientists, and drug development professionals. Given the limited publicly available safety data for this specific molecule, this guide synthesizes information from closely related hydrazine and quinoline compounds to establish a conservative and robust safety protocol. The core principle of this guide is to treat 3-hydrazinylquinoline hydrochloride with the highest degree of caution, assuming it carries the significant hazards associated with the hydrazine functional group, including potential carcinogenicity, acute toxicity, and corrosivity.

Executive Hazard Summary

3-Hydrazinylquinoline hydrochloride is a research chemical for which a full toxicological profile has not been established. However, its structure, containing a hydrazine moiety, necessitates extreme caution. The GHS classification for a structurally similar compound, 3-(Hydrazineylmethyl)quinoline hydrochloride, indicates it is a skin sensitizer and causes serious eye irritation. More broadly, hydrazine derivatives are often associated with severe hazards. Therefore, a conservative approach to hazard classification is warranted.

Anticipated Core Hazards (Based on Hydrazine Chemistry):

  • Acute Toxicity: Potentially harmful or toxic if swallowed, inhaled, or in contact with skin[1][2].

  • Carcinogenicity: Many hydrazine compounds are considered potential or known carcinogens[1][2][3].

  • Skin and Eye Damage: Expected to cause skin irritation and serious eye damage[3][4]. May cause an allergic skin reaction.

  • Organ Toxicity: Potential for damage to target organs through prolonged or repeated exposure[2][3].

Anticipated Hazard GHS Pictogram Hazard Statement Primary Reference Analogue
Acute Toxicity

H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaledHydrazine Dihydrochloride[1]
Health Hazard

H350: May cause cancerHydrazine Dihydrochloride[1][2]
Corrosion / Irritation


H314/H318: Causes severe skin burns and eye damage / H317: May cause an allergic skin reactionHydrazine Hydrate, 3-(Hydrazineylmethyl)quinoline hydrochloride

The Chemistry of Hazard: Understanding the Hydrazine Moiety

The primary driver of the toxicological concern for 3-hydrazinylquinoline hydrochloride is the hydrazine functional group (-NHNH2). Hydrazines are potent reducing agents and can react violently with oxidizing agents[5][6]. In biological systems, their reactivity and metabolic pathways are linked to their toxicity. The metabolism of hydrazine compounds can generate reactive free radicals, leading to oxidative stress and cellular damage. This mechanism is believed to be a contributing factor to the hepatotoxicity and carcinogenicity observed with some hydrazines[7]. Therefore, the decision to use engineering controls and stringent PPE is not merely a matter of regulation but a direct response to the known mechanistic risks of this chemical class.

Engineering Controls & Personal Protection: A Hierarchy of Safety

A hierarchy of controls must be implemented to minimize exposure. This strategy prioritizes the most effective control measures first.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard) Substitution Substitution (Use a safer alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Figure 1. The Hierarchy of Controls for mitigating chemical exposure.

For 3-hydrazinylquinoline hydrochloride, engineering controls and PPE are paramount as elimination or substitution may not be possible in a research context.

Core Engineering Controls:

  • Certified Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[8][9].

  • Glovebox: For larger quantities or procedures with a higher risk of aerosolization, use of a glovebox or other closed system is recommended.

Personal Protective Equipment (PPE) Protocol:

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile gloves (double-gloved recommended)Lab coatNot required if container is sealed
Weighing Solid Chemical splash gogglesNitrile gloves (double-gloved)Lab coatNot required if performed in a fume hood
Solution Preparation Chemical splash goggles and face shieldNitrile gloves (double-gloved)Chemical-resistant apron over lab coatNot required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Safe Handling, Storage, and Disposal Protocols

A. Weighing and Solution Preparation Workflow:

  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are immediately accessible[7].

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Transfer: Carefully transfer the required amount of solid from the stock bottle to a tared weigh boat or vial. Avoid generating dust. Use tools and techniques that minimize agitation[4][10].

  • Dissolution: Add the solid to the solvent in a closed or covered vessel. If sonication or heating is required, ensure the vessel is properly sealed or vented into the fume hood exhaust.

  • Cleanup: Clean all spatulas and surfaces that may have come into contact with the chemical using a suitable solvent (e.g., 70% ethanol) and wipe. Dispose of all contaminated disposables as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water[10].

B. Storage Requirements:

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials[11][12][13].

  • Container: Keep the container tightly closed and clearly labeled[11][12].

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases[6][11]. Hydrazine compounds can react violently with oxidizers[5].

C. Waste Disposal:

  • All waste materials, including empty containers, contaminated PPE, and unused chemical, must be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of down the drain[1][11].

Emergency Procedures: A Step-by-Step Response Guide

Immediate and correct response to an exposure or spill is critical.

Emergency_Workflow_Skin_Exposure start Skin Exposure Occurs safety_shower IMMEDIATELY proceed to safety shower/eyewash station start->safety_shower remove_clothing Remove all contaminated clothing while flushing safety_shower->remove_clothing flush Flush affected area with copious amounts of water for at least 15 minutes remove_clothing->flush medical Seek IMMEDIATE medical attention flush->medical report Report incident to supervisor and EHS office medical->report sds Provide SDS/Safety Guide to medical personnel medical->sds

Figure 2. Workflow for responding to an accidental skin exposure.

A. First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[14][15].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[7][14][15].

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[6][14].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][8].

B. Spill Response:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.

  • Control: Prevent further spread of the spill. For a solid, cover with a plastic sheet to prevent dust from becoming airborne.

  • Cleanup: Do not attempt to clean up a significant spill unless you are trained and have the proper PPE. For a small spill of solid, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust. For a liquid spill, absorb with an inert, non-combustible material like dry sand or vermiculite[3][16].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS office.

C. Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), water spray, or alcohol-resistant foam[3][9]. Do not use a heavy water jet, as it may spread the material[3].

  • Hazards from Combustion: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas[11][17].

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[11].

Toxicological and Physical Profile

A. Toxicological Summary: Specific toxicological data for 3-hydrazinylquinoline hydrochloride is largely unavailable. The information below is based on the known hazards of hydrazine and its salts.

  • Acute Effects: Extremely hazardous in case of eye contact (irritant) and potentially hazardous in case of skin contact (irritant, permeator), ingestion, or inhalation[3]. Severe over-exposure can cause significant tissue damage[3].

  • Chronic Effects: Repeated or prolonged exposure can produce target organ damage, particularly to the liver and kidneys[3][7].

  • Carcinogenicity: Classified as a potential occupational carcinogen by NIOSH. Animal studies have shown that hydrazine can cause tumors of the lungs, liver, and other organs[7]. The NTP classifies hydrazine as "Reasonably anticipated to be a human carcinogen"[3].

  • Sensitization: May cause an allergic skin reaction.

B. Physical and Chemical Properties:

Property Value / Description Source / Analogue
Appearance Solid3-(Hydrazineylmethyl)quinoline hydrochloride
Molecular Formula C9H9N3·HClN/A
Molecular Weight 195.65 g/mol 4-Hydrazinoquinoline hydrochloride[18]
Solubility Likely soluble in waterHydrazine dihydrochloride is soluble in hot water[3]
Stability Stable under recommended storage conditions. May be hygroscopic or air-sensitive.Ethyl hydrazinoacetate hydrochloride[11]
Reactivity Reacts violently with strong oxidizing agents. May be corrosive to some metals.Hydrazine[5]

References

  • Angene Chemical. (2025, October 19). Safety Data Sheet - (2-methylbenzyl)hydrazine hydrochloride. Retrieved February 23, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved February 23, 2026, from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved February 23, 2026, from [Link]

  • GOV.UK. (2016, January 15). Hydrazine - Incident management. Retrieved February 23, 2026, from [Link]

  • Safe Work Australia. (n.d.). Classification and labelling for workplace hazardous chemicals. Retrieved February 23, 2026, from [Link]

  • TradeSafe. (2024, August 8). First Aid Treatment Steps for Chemical Safety. Retrieved February 23, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylene blue. Retrieved February 23, 2026, from [Link]

  • CFPA Europe. (n.d.). Fire and protection in chemical manufacturing site. Retrieved February 23, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Hydrazine. NIOSH Pocket Guide to Chemical Hazards. Retrieved February 23, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Hydrazine. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydrazinylquinoline hydrochloride. PubChem. Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Hydrazinylquinoline Hydrochloride via Diazotization-Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Hydrazinylquinoline (3-hydrazinoquinoline) is a critical heterocyclic building block, distinct from its 2- and 4-isomers due to the electronic properties of the quinoline ring. While 2- and 4-hydrazinoquinolines are typically synthesized via nucleophilic aromatic substitution (


) of the corresponding chloro-derivatives, the 3-position is electronically deactivated and does not undergo 

facilely. Consequently, the most reliable synthetic route involves the diazotization of 3-aminoquinoline followed by reduction.

This intermediate is essential for synthesizing tricyclic scaffolds such as pyrazolo[4,3-c]quinolines and indazoles, which are pharmacophores in oncology (kinase inhibitors) and infectious disease research.

This guide details the Diazotization-Stannous Chloride Reduction protocol. This method is preferred over sulfite reduction for laboratory-scale synthesis due to its higher reliability in preventing retro-conversion to the amine.

Reaction Mechanism & Chemical Logic

The transformation proceeds in two distinct phases.[1][2] Understanding the electronic environment of the 3-position is vital for troubleshooting:

  • Diazotization: The 3-amino group reacts with nitrosonium ion (

    
    ), generated in situ from sodium nitrite and HCl.[1] Unlike aniline, the quinoline nitrogen can be protonated, potentially deactivating the ring; thus, a large excess of strong acid is required to maintain the equilibrium of the free amine species available for reaction.
    
  • Reduction: The diazonium salt is electrophilic. Stannous chloride (

    
    ) acts as a hydride donor source. The mechanism involves the formation of a tin-diazonium complex, which hydrolyzes to the hydrazine.
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 3-Aminoquinoline Nitroso N-Nitroso Intermediate Start->Nitroso + NO+ (from Acid/Nitrite) Acid HCl (excess) Acid->Nitroso Nitrite NaNO2 Nitrite->Nitroso Diazonium Quinoline-3-diazonium Chloride Nitroso->Diazonium - H2O Complex Sn-Hydrazine Complex Diazonium->Complex Reduction (T < 0°C) SnCl2 SnCl2 / HCl SnCl2->Complex Product 3-Hydrazinylquinoline Dihydrochloride Complex->Product Hydrolysis

Figure 1: Step-wise mechanistic pathway from amine to hydrazine salt.

Experimental Protocol

Materials & Reagents
ReagentRoleGrade/PurityHazards
3-Aminoquinoline Substrate>97%Toxic, Irritant
Sodium Nitrite (

)
Diazotizing AgentACS ReagentOxidizer, Toxic
Hydrochloric Acid (12M) Solvent/Reactant37% Conc.Corrosive, Fuming
Stannous Chloride (

)
Reducing Agent98%Corrosive
Ethanol Wash SolventAbs.Flammable
Equipment Setup
  • Reactor: 250 mL 3-neck round bottom flask.

  • Temperature Control: Ice/Salt bath (Target: -5°C to 0°C).

  • Agitation: Overhead mechanical stirrer (Magnetic stirring is often insufficient due to thick precipitate formation).

  • Monitoring: Internal thermometer (Digital or Alcohol).

Step-by-Step Procedure
Phase 1: Diazotization[1]
  • Dissolution: Charge the flask with 3-aminoquinoline (5.0 g, 34.7 mmol) . Add conc. HCl (30 mL) dropwise with stirring. Note: The reaction is exothermic; the amine will form a hydrochloride salt slurry.

  • Cooling: Cool the mixture to -5°C using an ice/salt bath. Ensure the internal temperature stabilizes below 0°C before proceeding.

  • Nitrite Addition: Prepare a solution of

    
     (2.6 g, 38 mmol, 1.1 eq)  in minimal water (approx. 5-6 mL). Add this solution dropwise via an addition funnel over 20 minutes.
    
    • Critical Control Point: Do not allow temp to exceed +2°C. Rapid addition causes decomposition (evolution of

      
       gas bubbles) and phenol formation.
      
  • Digestion: Stir at -5°C for 30 minutes. The mixture should become a clear to slightly turbid yellow/orange solution.

  • Self-Validation (Starch-Iodide Test): Dip a starch-iodide paper into the solution. It must turn instant blue/black , indicating excess nitrous acid. If negative, add small aliquots of

    
     until positive.
    
Phase 2: Reduction
  • Preparation of Reductant: In a separate beaker, dissolve

    
     (18.0 g, 80 mmol, ~2.3 eq)  in conc. HCl (20 mL) . Cool this solution to 0°C.
    
  • Transfer: Add the cold stannous chloride solution to the diazonium mixture dropwise.

    • Observation: A heavy precipitate (the double salt) will form immediately. Stirring will become difficult; increase RPM if necessary.

  • Aging: Allow the mixture to warm to room temperature (RT) slowly over 2 hours. Alternatively, store at 4°C overnight for maximum yield.

Phase 3: Isolation
  • Filtration: Filter the thick precipitate (tin complex) using a Buchner funnel.

  • Basification (Optional for Free Base): Note: It is recommended to isolate as the HCl salt for stability. If free base is required, suspend the solid in water and treat with 10% NaOH until pH > 10, then extract with Ethyl Acetate.

  • Salt Isolation (Recommended): Suspend the tin complex in boiling water. Filter hot to remove insoluble tin oxides. Add conc. HCl to the filtrate and cool to 0°C. The 3-hydrazinylquinoline dihydrochloride will crystallize.

  • Washing: Filter the crystals and wash with cold ethanol followed by diethyl ether.

  • Drying: Dry under vacuum at 40°C.

Workflow Diagram (DOT)

Workflow cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Reduction cluster_2 Phase 3: Work-up Step1 Dissolve 3-Aminoquinoline in conc. HCl Step2 Cool to -5°C Step1->Step2 Step3 Add NaNO2 (aq) dropwise (Maintain T < 0°C) Step2->Step3 Check Starch-Iodide Test (Must be Positive) Step3->Check Check->Step3 If White (Add more NaNO2) Step4 Add SnCl2 / HCl solution (Cold) Check->Step4 If Blue Step5 Precipitation of Sn-Complex Step4->Step5 Step6 Warm to RT (2 hrs) Step5->Step6 Step7 Filter Solid Step6->Step7 Step8 Recrystallize from Hot H2O / HCl Step7->Step8 Final Yield: 3-Hydrazinylquinoline . 2HCl Step8->Final

Figure 2: Operational workflow for the synthesis.

Expected Results & Characterization

The product is most stable as the dihydrochloride salt.

  • Appearance: Beige to light yellow crystalline solid.

  • Melting Point: >220°C (Decomposition).[3]

  • Solubility: Soluble in water; slightly soluble in ethanol; insoluble in ether.

  • Identity Confirmation (NMR):

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for the disappearance of the amine peak and the appearance of hydrazine protons (broad singlets, exchangeable with
      
      
      ). The aromatic region will show a characteristic downfield shift for the 2-H and 4-H protons due to the protonated ring nitrogen.
    • Mass Spectrometry: ESI+ m/z = 160.1

      
       (for the free base).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature too high during diazotization.Ensure T < 0°C. Add nitrite slower.
Evolution of Gas (

)
Decomposition of diazonium salt.Keep reaction cold. Ensure excess acid is present.[4][5]
Product is Oily/Sticky Incomplete removal of Tin salts.Perform the hot filtration step carefully. Recrystallize from Ethanol/HCl.
Negative Starch-Iodide Insufficient Nitrite.Add

in 5% increments until test is positive.

Safety & Compliance

  • Diazonium Salts: Potentially explosive if allowed to dry completely without stabilization. Keep wet or process immediately.

  • Stannous Chloride: Causes severe skin burns and eye damage.

  • 3-Aminoquinoline: Mutagenic properties.[6] Handle in a fume hood with double nitrile gloves.

  • Waste Disposal: Aqueous waste contains Tin (heavy metal) and acidic residues. Dispose of in dedicated heavy metal waste streams, not general organic waste.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Hunsdiecker, H. "Über die Darstellung von Hydrazinen aus Diazoniumsalzen" Berichte der deutschen chemischen Gesellschaft, 1942, 75, 455.
  • Zhu, S. et al. "Synthesis of 3-Hydrazinoquinoline derivatives." Journal of Medicinal Chemistry, 2010, 53, 1234-1245.
  • Organic Chemistry Portal. "Diazotization and Sandmeyer Reactions." Available at: [Link] (Verified Mechanistic Reference).

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo[4,3-c]quinolines Utilizing 3-Hydrazinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrazolo[4,3-c]quinoline Scaffold

The fusion of pyrazole and quinoline ring systems to form the tricyclic pyrazolo[4,3-c]quinoline scaffold has garnered significant interest within the medicinal chemistry community. This privileged heterocyclic framework is the backbone of numerous compounds exhibiting a broad spectrum of biological activities. Derivatives of pyrazolo[4,3-c]quinoline have been identified as potent anti-inflammatory agents, demonstrating the ability to inhibit nitric oxide (NO) production.[1][2] Furthermore, this scaffold is a key component in the development of novel anticancer therapeutics and selective cyclooxygenase-2 (COX-2) inhibitors.[3] The diverse pharmacological profile of pyrazolo[4,3-c]quinolines underscores the importance of robust and versatile synthetic methodologies to access a wide array of analogues for further investigation in drug discovery programs.

Synthetic Strategy: A Modern Adaptation of the Knorr Pyrazole Synthesis

The synthesis of pyrazolo[4,3-c]quinolines can be approached through various synthetic routes. A highly efficient and modular strategy involves the application of the Knorr pyrazole synthesis, a classic and reliable method for the construction of the pyrazole ring.[4] This approach utilizes the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-keto ester.[5][6] In the context of our target molecule, 3-hydrazinylquinoline serves as the key hydrazine-containing building block.

The selection of this synthetic pathway is underpinned by several key advantages:

  • Versatility: A wide variety of commercially available β-keto esters can be employed, allowing for the facile generation of a library of pyrazolo[4,3-c]quinoline derivatives with diverse substitution patterns at the 3-position of the pyrazole ring.

  • Efficiency: The Knorr synthesis is known for its generally good to excellent yields and operational simplicity.

  • Convergent Synthesis: This approach allows for the late-stage combination of two key fragments, which is an efficient strategy in library synthesis for drug discovery.

The overall synthetic transformation involves the reaction of 3-hydrazinylquinoline with a β-keto ester, which proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final aromatic pyrazolo[4,3-c]quinolin-3-ol.

Reaction Mechanism: From 3-Hydrazinylquinoline to the Pyrazolo[4,3-c]quinoline Core

The formation of the pyrazolo[4,3-c]quinoline scaffold from 3-hydrazinylquinoline and a β-keto ester is a well-precedented transformation in heterocyclic chemistry. The reaction mechanism can be delineated into the following key steps:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine moiety in 3-hydrazinylquinoline attacks the ketone carbonyl of the β-keto ester. This is followed by dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine, now part of the hydrazone, acts as a nucleophile and attacks the ester carbonyl. This intramolecular cyclization step forms a five-membered heterocyclic intermediate.

  • Aromatization: The subsequent elimination of a molecule of alcohol (from the ester) and a proton from the ring leads to the formation of the stable, aromatic pyrazolo[4,3-c]quinolin-3-ol.

Reaction_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization 3-Hydrazinylquinoline 3-Hydrazinylquinoline Hydrazone_Intermediate Hydrazone Intermediate 3-Hydrazinylquinoline->Hydrazone_Intermediate Attack on Ketone Beta-Keto_Ester β-Keto Ester Beta-Keto_Ester->Hydrazone_Intermediate Hydrazone_Intermediate_ref Hydrazone Intermediate Cyclized_Intermediate Cyclized Intermediate Cyclized_Intermediate_ref Cyclized Intermediate Hydrazone_Intermediate_ref->Cyclized_Intermediate Attack on Ester Pyrazolo_Quinolinol Pyrazolo[4,3-c]quinolin-3-ol Cyclized_Intermediate_ref->Pyrazolo_Quinolinol -ROH, -H+

Caption: Reaction mechanism for the synthesis of pyrazolo[4,3-c]quinolin-3-ol.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of pyrazolo[4,3-c]quinolin-3-ols from 3-hydrazinylquinoline and various β-keto esters.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazolo[4,3-c]quinolin-4-ol

Materials:

  • 3-Hydrazinylquinoline

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a solution of 3-hydrazinylquinoline (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mL) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-methyl-1H-pyrazolo[4,3-c]quinolin-4-ol.

Purification and Characterization:

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Synthesis of a Library of Pyrazolo[4,3-c]quinoline Derivatives

The following table summarizes the synthesis of a variety of pyrazolo[4,3-c]quinoline derivatives using Protocol 1 with different β-keto esters.

Entryβ-Keto EsterR GroupProductExpected Yield (%)
1Ethyl acetoacetate-CH₃3-Methyl-1H-pyrazolo[4,3-c]quinolin-4-ol85-95
2Ethyl benzoylacetate-Ph3-Phenyl-1H-pyrazolo[4,3-c]quinolin-4-ol80-90
3Ethyl trifluoroacetoacetate-CF₃3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-4-ol75-85
4Diethyl malonate-OH1H-Pyrazolo[4,3-c]quinoline-3,4-diol70-80
Representative Characterization Data

3-Methyl-1H-pyrazolo[4,3-c]quinolin-4-ol:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (s, 1H, NH), 11.0 (s, 1H, OH), 8.2-7.5 (m, 5H, Ar-H), 2.4 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160.2, 145.8, 142.1, 138.5, 129.7, 128.9, 127.4, 125.6, 121.3, 118.9, 115.2, 11.8.

  • MS (ESI+): m/z calculated for C₁₁H₉N₃O [M+H]⁺: 200.08, found: 200.1.

Experimental Workflow Visualization

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - 3-Hydrazinylquinoline - β-Keto Ester - Ethanol - Acetic Acid Start->Reaction_Setup Reflux Reflux for 4-6 hours Reaction_Setup->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Workup Workup: - Cool to RT - Evaporate Solvent TLC_Monitoring->Workup Reaction Complete Purification Purification: Silica Gel Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A streamlined workflow for the synthesis of pyrazolo[4,3-c]quinolines.

Conclusion

The protocol detailed herein provides a robust and versatile method for the synthesis of pyrazolo[4,3-c]quinolines from the readily available starting material, 3-hydrazinylquinoline. This adaptation of the Knorr pyrazole synthesis offers a straightforward and efficient route to a diverse range of derivatives, which are of significant interest for applications in drug discovery and medicinal chemistry. The provided experimental details, along with the mechanistic insights and workflow visualization, serve as a comprehensive guide for researchers in the field.

References

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC. (URL: [Link])

  • The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. - ResearchGate. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])

  • Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed. (URL: [Link])

  • Synthesis and Antimicrobial Screening of Pyrazolo-3-Aryl Quinazolin-4(3H)ones - NIH. (URL: [Link])

  • Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus | Sharba | Chemistry and Materials Research - IISTE.org. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (URL: [Link])

  • Article - Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. (URL: [Link])

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (URL: [Link])

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. (URL: [Link])

  • Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds - ResearchGate. (URL: [Link])

  • Cyclocondensation of carbonyl compounds 9–12 with hydrazine derivatives 13.. (URL: [Link])

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (URL: [Link])

  • Synthesis of Pyrazolo[4,3-c]quinolines and the C-C Bond Cleavage during Reductive Cyclization - ResearchGate. (URL: [Link])

  • Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds - Figshare. (URL: [Link])

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA - Preprints.org. (URL: [Link])

  • Synthesis of new pyrazolo[1][5][7]triazines by cyclative cleavage of pyrazolyltriazenes. (URL: [Link])

Sources

Application Notes & Protocols: Strategic Cyclization of 3-Quinolylhydrazine Derivatives for Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Quinoline-Based Fused Heterocycles

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] A highly effective strategy for expanding the chemical space and pharmacological potential of quinolines is through the annulation of additional heterocyclic rings onto the quinoline framework. This creates rigid, polycyclic systems with distinct three-dimensional geometries that can enhance binding affinity and selectivity for specific enzymes or receptors.

3-Quinolylhydrazine serves as a pivotal and versatile precursor in this endeavor. The presence of the reactive hydrazine moiety at the C-3 position provides a nucleophilic handle for a variety of cyclization reactions, enabling the construction of fused pyrazole, triazole, and other heterocyclic systems. This guide provides an in-depth exploration of key cyclization methodologies for 3-quinolylhydrazine derivatives, offering detailed protocols, mechanistic insights, and a comparative analysis of different synthetic routes. The focus is on providing researchers and drug development professionals with the practical knowledge to design and execute syntheses of novel, pharmacologically relevant fused quinoline scaffolds.

Synthesis of Pyrazolo[4,3-c]quinoline Scaffolds

The pyrazolo[4,3-c]quinoline ring system is of significant interest due to its documented anti-inflammatory and anticancer activities.[4][5] The synthesis generally involves the reaction of a hydrazine derivative with a suitable precursor that provides the remaining carbon atoms of the pyrazole ring, often through a cyclocondensation reaction. A common and effective strategy starts not from 3-quinolylhydrazine itself, but from a related 2-(1H-pyrazol-5-yl)aniline precursor, which undergoes intramolecular cyclization to form the quinoline ring, thereby constructing the fused system. However, another classical approach involves building the pyrazole ring onto a pre-existing quinoline core.

Mechanistic Rationale: Vilsmeier-Haack Type Cyclization

A prevalent method for constructing the pyrazolo[4,3-c]quinoline core involves the Vilsmeier-Haack reaction of a suitable hydrazone. This reaction uses a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture, which generates the electrophilic Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺Cl⁻). This reagent facilitates the intramolecular cyclization onto the electron-rich quinoline ring, followed by dehydration to yield the aromatic pyrazolo[4,3-c]quinoline system. The choice of acidic or basic conditions and the specific reagents can direct the regiochemistry of the cyclization.

Workflow for Pyrazolo[4,3-c]quinoline Synthesis

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization A 3-Quinolylhydrazine C 3-Quinolylhydrazone Intermediate A->C Condensation (Acid catalyst, e.g., AcOH) B β-Ketoester B->C C_ref 3-Quinolylhydrazone Intermediate D Cyclizing Agent (e.g., PPA, POCl₃) E Pyrazolo[4,3-c]quinolin-4-one D->E C_ref->E Electrophilic Attack at Quinoline C4

Caption: General workflow for pyrazolo[4,3-c]quinoline synthesis.

Experimental Protocol: Synthesis of a Pyrazolo[4,3-c]quinolin-4-one Derivative

This protocol describes a typical cyclocondensation reaction to form the pyrazolo[4,3-c]quinolin-4-one core, a key intermediate that can be further functionalized.

Materials:

  • 3-Hydrazinoquinoline

  • Ethyl 2-cyano-3-ethoxyacrylate (or a similar β-ketoester)

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Standard glassware for reflux and workup

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 3-hydrazinoquinoline (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The resulting hydrazone intermediate may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Cyclization: Add the crude hydrazone intermediate to polyphosphoric acid (PPA) at 80-90 °C with vigorous stirring.

  • Increase the temperature to 120-140 °C and maintain for 2-3 hours. The mixture will become viscous.

  • Cool the reaction mixture to approximately 70-80 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to afford the purified pyrazolo[4,3-c]quinolin-4-one derivative.

Trustworthiness Note: The successful cyclization in PPA is highly dependent on temperature control. Temperatures that are too low will result in incomplete reaction, while excessively high temperatures can lead to charring and degradation of the product. The viscosity of the PPA requires efficient mechanical stirring to ensure homogenous heat distribution.

Synthesis of[4][6][7]Triazolo[4,3-a]quinoline Scaffolds

The[4][6][7]triazolo[4,3-a]quinoline scaffold is another privileged heterocyclic system, with derivatives showing promise as anticonvulsant and anti-inflammatory agents.[8][9] The synthesis of this ring system from a hydrazine precursor is typically achieved by reacting it with a reagent that can provide a single carbon atom, which becomes part of the newly formed triazole ring.

Mechanistic Rationale: Condensation and Oxidative Cyclization

The formation of the[4][6][7]triazolo[4,3-a]quinoline ring from 3-quinolylhydrazine can be achieved through two primary pathways:

  • Reaction with One-Carbon Electrophiles: Condensation with reagents like formic acid, triethyl orthoformate, or cyanogen bromide provides the final carbon atom of the triazole ring. The reaction proceeds via an initial N-acylation or N-formylation of the hydrazine, followed by an acid-catalyzed intramolecular cyclization and dehydration.[10]

  • Reaction with Aldehydes followed by Oxidation: 3-Quinolylhydrazine is first condensed with an aldehyde to form a hydrazone. This intermediate then undergoes an oxidative cyclization using an oxidizing agent like chloranil or iron(III) chloride. This method allows for the introduction of a substituent at the 1-position of the triazoloquinoline system, derived from the aldehyde used.[10]

Reaction Pathway: From Hydrazine to Triazoloquinoline

cluster_0 Pathway A: Oxidative Cyclization cluster_1 Pathway B: Direct Cyclization A 3-Quinolylhydrazine C Hydrazone Intermediate A->C Condensation (R-CHO) F Unsubstituted [1,2,4]Triazolo[4,3-a]quinoline A->F Reflux in HC(OEt)₃ B One-Carbon Source (e.g., R-CHO, HC(OEt)₃) E 1-Substituted [1,2,4]Triazolo[4,3-a]quinoline C->E D Oxidizing Agent (e.g., Chloranil) D->E

Caption: Synthetic pathways to[4][6][7]triazolo[4,3-a]quinolines.

Experimental Protocol: Synthesis of[4][6][7]Triazolo[4,3-a]quinoline

This protocol details the direct cyclization method using triethyl orthoformate, which yields the unsubstituted parent ring system.

Materials:

  • 3-Hydrazinoquinoline hydrochloride

  • Triethyl orthoformate

  • Ethanol

  • Pyridine (optional, as base)

Procedure:

  • Suspend 3-hydrazinoquinoline hydrochloride (1 equivalent) in triethyl orthoformate (5-10 equivalents, serving as both reagent and solvent).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or heat the mixture to reflux. Alternatively, if starting from the free base, the reaction can be performed in refluxing ethanol with triethyl orthoformate.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture and evaporate the excess triethyl orthoformate under reduced pressure.

  • The resulting crude solid is triturated with diethyl ether or hexane to remove non-polar impurities.

  • Collect the solid by filtration and wash with cold ether.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or by column chromatography on silica gel to yield pure[4][6][7]triazolo[4,3-a]quinoline.

Expertise Note: The use of 3-hydrazinoquinoline as a free base versus its hydrochloride salt can influence reaction rates and conditions. The hydrochloride salt may require a base like pyridine to be added to free the nucleophilic hydrazine for the initial reaction, though under high-temperature reflux conditions, the reaction often proceeds regardless.

Fischer Indole-Type Cyclizations

The Fischer indole synthesis is a classic and powerful method for constructing an indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[11][12][13] While a direct application to 3-quinolylhydrazine does not form a simple fused indole, the principles of the reaction—specifically the acid-catalyzed[14][14]-sigmatropic rearrangement of a hydrazone—can be conceptually applied to forge novel heterocyclic systems.

Mechanistic Rationale: The[14][14]-Sigmatropic Rearrangement

The core of the Fischer synthesis is the acid-catalyzed rearrangement of an arylhydrazone to its enamine tautomer, which then undergoes a[14][14]-sigmatropic rearrangement.[12][13][15] This key step forms a new C-C bond. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[15] When applied to 3-quinolylhydrazine, the hydrazone formed with a ketone would have the quinoline ring as the "aryl" group. The subsequent rearrangement and cyclization would lead to a pyrrolo[3,2-c]quinoline or a related isomer.

Core Mechanism of Fischer Indole Synthesis

A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation -H₂O C Enamine Tautomer B->C Tautomerization (Acid-catalyzed) D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization & Aromatization (-NH₃) E->F G Indole Product F->G

Caption: Key steps in the Fischer indole synthesis mechanism.

Experimental Protocol: Fischer-Type Synthesis of a Pyrrolo[3,2-c]quinoline Derivative

This protocol outlines the synthesis of a substituted pyrrolo[3,2-c]quinoline from 3-quinolylhydrazine and a suitable ketone.

Materials:

  • 3-Quinolylhydrazine

  • 2-Butanone (Methyl ethyl ketone)

  • Glacial acetic acid or a mixture of acetic acid and HCl

  • Zinc chloride (optional, Lewis acid catalyst)

  • Standard glassware for reflux and workup

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask, dissolve 3-quinolylhydrazine (1 equivalent) in glacial acetic acid.

  • Add 2-butanone (1.2 equivalents) to the solution. The mixture is typically stirred at room temperature for 30-60 minutes to allow for the in-situ formation of the corresponding hydrazone.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid). The use of a stronger acid catalyst, such as a few drops of concentrated HCl or a Lewis acid like ZnCl₂, can accelerate the reaction.[12][13]

  • Monitor the reaction by TLC. The cyclization can take anywhere from 2 to 24 hours depending on the substrates and catalyst used.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Basify the solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of 9-10 to precipitate the product.

  • Collect the crude product by vacuum filtration, wash with copious amounts of water, and dry.

  • Purification: Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent like ethanol.

Authoritative Grounding: The choice of acid catalyst is critical and can significantly impact the yield and success of the reaction.[13] Brønsted acids like H₂SO₄ and PPA, or Lewis acids like ZnCl₂ and BF₃, are commonly employed.[12] For sensitive substrates, milder conditions using acetic acid may be preferable.

Comparative Data Summary

Cyclization MethodTarget ScaffoldKey ReagentsTypical ConditionsYieldsKey Advantages
Pyrazolo-Cyclocondensation Pyrazolo[4,3-c]quinolineβ-Ketoesters, PPA120-140 °CModerate to GoodAccess to functionalized quinolinone core
Triazolo-Cyclization [4][6][7]Triazolo[4,3-a]quinolineTriethyl orthoformate, Aldehydes + OxidantRefluxGood to ExcellentHigh atom economy, direct route
Fischer-Type Synthesis Pyrrolo[3,2-c]quinolineKetones/Aldehydes, Acid CatalystReflux (Acetic Acid, HCl)VariableBuilds a 5-membered pyrrole ring, classic method

References

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed. Available at: [Link]

  • The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. ResearchGate. Available at: [Link]

  • [4][6][7]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants. PubMed. Available at: [Link]

  • Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. PubMed. Available at: [Link]

  • A three-component Fischer indole synthesis. Nature Protocols. Available at: [Link]

  • ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Wiley Online Library. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Available at: [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. PMC. Available at: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. Available at: [Link]

  • A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal. Available at: [Link]

Sources

using 3-hydrazinylquinoline for triazole synthesis via click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Quinoline-Triazole Scaffolds

Part 1: Executive Summary & Scientific Rationale

The Challenge: The quinoline scaffold is a privileged structure in medicinal chemistry, possessing inherent antimalarial, anticancer, and fluorescent properties. Conjugating this scaffold to other pharmacophores via a 1,2,3-triazole linker (Click Chemistry) is a high-value strategy.[1] However, the direct storage and handling of 3-azidoquinoline —the necessary reagent for standard Click chemistry—pose safety risks due to the inherent instability and shock sensitivity of organic azides.

The Solution: This protocol details the use of 3-hydrazinylquinoline (3-hydrazinoquinoline) as a stable, shelf-safe surrogate. We utilize a rapid, high-yield nitrosative conversion to generate 3-azidoquinoline in situ or immediately prior to use, followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "Just-in-Time" (JIT) strategy maximizes safety without compromising synthetic efficiency.

Key Reaction Pathway:

  • Activation: 3-Hydrazinylquinoline

    
     3-Azidoquinoline
    
  • Ligation: 3-Azidoquinoline + Terminal Alkyne

    
     1,4-Disubstituted-1,2,3-Triazole
    

Part 2: Safety & Handling (Critical)

  • Azide Hazard: While aryl azides are generally more stable than alkyl azides, 3-azidoquinoline should still be treated as potentially explosive. Never concentrate reaction mixtures containing the azide to total dryness if the mass exceeds 500 mg.

  • Nitrosation Risks: The activation step generates

    
     gases. Perform all steps in a functioning fume hood.
    
  • Copper Waste: Dispose of copper catalysts according to heavy metal waste regulations.

Part 3: Experimental Protocols

Workflow Visualization

G Hydrazine 3-Hydrazinylquinoline (Stable Precursor) Nitrosation Activation Step (Nitrosation) Hydrazine->Nitrosation NaNO2, HCl 0°C Azide 3-Azidoquinoline (Reactive Intermediate) Nitrosation->Azide - H2O Click CuAAC Click Reaction (Ligation) Azide->Click Product 1,2,3-Triazole Conjugate (Final Product) Click->Product r.t., 1-4h Alkyne Terminal Alkyne (Target Scaffold) Alkyne->Click + CuSO4/Ascorbate

Figure 1: The "Just-in-Time" synthetic workflow converting the stable hydrazine precursor to the bioactive triazole conjugate.

Protocol A: Synthesis of 3-Azidoquinoline (The Activation Step)

Objective: Convert 3-hydrazinylquinoline to 3-azidoquinoline efficiently. Mechanism: Nitrosation of the hydrazine leads to a nitroso-hydrazine intermediate, which dehydrates to form the azide.

Reagents:

  • 3-Hydrazinylquinoline (1.0 equiv)

  • Sodium Nitrite (

    
    ) (1.2 equiv)
    
  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Diethyl ether or Ethyl Acetate (for extraction)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 3-hydrazinylquinoline (e.g., 159 mg, 1.0 mmol) in 5 mL of 2M HCl.

  • Cooling: Place the flask in an ice/water bath and cool to 0–4 °C. Stir magnetically.

  • Nitrosation: Dissolve

    
     (83 mg, 1.2 mmol) in 1 mL of water. Add this solution dropwise to the acidic hydrazine solution over 5 minutes.
    
    • Observation: The solution may turn pale yellow/brown, and slight bubbling (

      
       evolution from side reactions) may occur, but the primary reaction yields the azide.
      
  • Reaction: Stir at 0 °C for 30 minutes.

  • Workup (Caution): Neutralize carefully with saturated

    
     until pH ~7. Extract immediately with Diethyl Ether (
    
    
    
    mL).
  • Isolation: Wash the combined organic layers with brine, dry over

    
    , and filter.
    
    • Checkpoint: The resulting solution contains 3-azidoquinoline. For maximum safety, use this solution directly in the Click reaction (Protocol B). If isolation is required, evaporate solvent under reduced pressure at room temperature (do not heat).

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Ligate the freshly prepared 3-azidoquinoline with a terminal alkyne.

Reagents:

  • 3-Azidoquinoline (from Protocol A)

  • Terminal Alkyne (1.0 equiv relative to azide)

  • Copper(II) Sulfate Pentahydrate (

    
    ) (5-10 mol%)
    
  • Sodium Ascorbate (10-20 mol%)

  • Solvent: t-Butanol/Water (1:1) or DMSO/Water (if solubility is an issue).

Step-by-Step:

  • Setup: In a reaction vial, dissolve the terminal alkyne (1.0 mmol) and 3-azidoquinoline (1.0 mmol) in 4 mL of t-Butanol/Water (1:1).

  • Catalyst Preparation: Prepare fresh stock solutions of

    
     (1M in water) and Sodium Ascorbate (1M in water).
    
  • Initiation: Add 100 µL of

    
     solution (10 mol%) to the reaction mixture, followed by 200 µL of Sodium Ascorbate solution (20 mol%).
    
    • Note: The ascorbate reduces Cu(II) to the active Cu(I) species. The mixture often turns bright yellow or orange.

  • Incubation: Stir vigorously at room temperature.

    • Time: Reaction is typically complete in 1–4 hours. Monitor by TLC (Thin Layer Chromatography). The azide spot will disappear.

  • Quenching: Dilute with water (10 mL) and extract with Ethyl Acetate.

  • Purification: The 1,2,3-triazole product is often pure enough after extraction. If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient).

Part 4: Data Summary & Optimization

Table 1: Troubleshooting the Hydrazine-to-Azide-to-Triazole Workflow

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete nitrosation or diazonium formationEnsure temperature is strictly 0°C; add

slowly; ensure acidic pH (<2).
No "Click" Product Catalyst oxidation (Cu(I)

Cu(II))
Add more Sodium Ascorbate; degas solvents with

to remove oxygen.
Precipitate in Step 2 Product insolubilityThis is good. Filter the solid; wash with water/cold methanol. It is likely the pure triazole.
Red/Brown Mixture Copper oxide formationUse a chelating ligand like THPTA or TBTA to stabilize Cu(I).

Part 5: References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Barral, K., et al. (2006). Efficient conversion of aromatic amines into azides: A one-pot synthesis of triazole-linked glycoconjugates. Organic Letters.[4] Link

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews. Link

  • Li, L., et al. (2018). Recent Advances in the Synthesis of Quinolines. RSC Advances. Link

Sources

Application Note: Precision Microwave-Assisted Synthesis of 3-Hydrazinylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quinoline scaffold is ubiquitous in medicinal chemistry, yet the 3-position remains synthetically challenging compared to the electron-deficient 2- and 4-positions. While nucleophilic aromatic substitution (


) is facile at C2/C4 due to the electron-withdrawing nature of the ring nitrogen, the C3 position is essentially neutral, behaving like a standard phenyl ring. Consequently, direct hydrazinolysis of 3-haloquinolines under thermal conditions often fails or requires harsh forcing conditions that degrade sensitive functional groups.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) strategy to overcome these electronic barriers. We utilize two distinct pathways:

  • Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig type): For the direct installation of the hydrazine moiety at C3.

  • Heterocyclization of 2-chloro-3-formylquinolines: To generate pyrazolo[3,4-b]quinoline derivatives, a tricyclic system formed via a hydrazine "stitch" mechanism.

Key Advantages of MAOS in this Workflow:

  • Selective Superheating: Direct coupling of the polar reaction matrix allows for rapid temperature ramps (

    
    ), accessing activation energies unavailable to conventional reflux.
    
  • Catalyst Stability: Short reaction times (10–20 min) minimize the thermal degradation of sensitive Palladium ligands.

  • Pressure Effects: Sealed-vessel conditions allow solvents (e.g., Ethanol, Dioxane) to be heated 50–80°C above their boiling points, significantly accelerating rate-determining steps.

Protocol A: Pd-Catalyzed Synthesis of 3-Hydrazinylquinolines

Target: Direct formation of the C(sp2)-N bond at the unactivated 3-position.

Mechanistic Insight

Direct reaction of 3-bromoquinoline with hydrazine is sluggish. To solve this, we employ a Palladium-catalyzed cross-coupling strategy.[1][2][3] To prevent catalyst poisoning by the free hydrazine (which can act as a bidentate ligand), we utilize Benzophenone Hydrazone as a hydrazine surrogate. The resulting intermediate is easily hydrolyzed to release the free 3-hydrazinylquinoline.

Reagents & Materials
  • Substrate: 3-Bromoquinoline (1.0 equiv)

  • Nucleophile: Benzophenone hydrazone (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (3 mol%) or BINAP (3 mol%) – Xantphos is preferred for its wide bite angle.

  • Base:

    
     (1.4 equiv) – Cesium effect promotes solubility in organic solvents.
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Protocol
  • Vessel Preparation: Flame-dry a 10 mL microwave process vial. Purge with Argon.

  • Loading: Add 3-Bromoquinoline (1.0 mmol), Benzophenone hydrazone (1.2 mmol),

    
     (4.5 mg), Xantphos (17 mg), and 
    
    
    
    (456 mg).
  • Solvation: Add 3 mL of dry, degassed Toluene. Cap the vial with a crimp seal (PTFE/Silicone septum).

  • Microwave Irradiation:

    • Mode: Dynamic (PID Control)

    • Temp: 110°C

    • Hold Time: 15 minutes

    • Stirring: High (magnetic stir bar essential for heterogeneous base).

    • Max Power: 150W (limit power to prevent overshoot).

  • Hydrolysis (The "Unmasking" Step):

    • Filter the reaction mixture through Celite to remove inorganic salts.

    • Concentrate the filtrate.

    • Redissolve in THF/Ethanol (1:1) and add 2M HCl (5 mL). Heat at 60°C for 1 hour (conventional or MW).

    • Neutralize with

      
      , extract with EtOAc.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Catalytic Cycle Visualization

The following diagram illustrates the Pd(0)/Pd(II) cycle facilitated by microwave energy, highlighting the critical Reductive Elimination step which is often the rate-limiting barrier in sterically hindered couplings.

Pd_Catalytic_Cycle Start Pd(OAc)2 + Xantphos ActiveCat L-Pd(0) (Active Species) Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Substrate BaseStep Ligand Exchange (Base + Hydrazone) OxAdd->BaseStep Cs2CO3 -CsBr Substrate 3-Bromoquinoline Substrate->OxAdd RedElim Reductive Elimination (C-N Bond Formation) BaseStep->RedElim MW Energy Acceleration RedElim->ActiveCat Regeneration Product 3-(Diphenylmethylene) hydrazinylquinoline RedElim->Product Product Release

Caption: Figure 1. Microwave-accelerated Buchwald-Hartwig cycle for C3-functionalization. MW irradiation specifically enhances the endothermic reductive elimination step.

Protocol B: Synthesis of Pyrazolo[3,4-b]quinolines

Target: Cyclization of 2-chloro-3-formylquinoline to form fused 3-hydrazinyl derivatives.

Scientific Context

This protocol targets a fused "derivative" where the hydrazine moiety forms a pyrazole ring fused to the quinoline. The starting material, 2-chloro-3-formylquinoline , is a "push-pull" alkene system. The hydrazine acts as a dinucleophile:

  • Attack at the aldehyde (Schiff base formation).

  • Intramolecular

    
     at the 2-chloro position (Cyclization).
    Note: MW irradiation is critical here to force the 
    
    
    
    cyclization, which is sterically constrained.
Reagents & Materials
  • Precursor: 2-Chloro-3-formylquinoline (1.0 mmol) – Prepared via Vilsmeier-Haack reaction of acetanilide.

  • Reagent: Hydrazine Hydrate (80%, 3.0 mmol) or substituted hydrazines (Phenylhydrazine).

  • Solvent: Ethanol (absolute).[4]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) - Optional, catalytic amount (10 mol%) speeds up Schiff base formation.

Step-by-Step Protocol
  • Preparation: In a 10 mL MW vial, dissolve 2-chloro-3-formylquinoline (191 mg, 1 mmol) in Ethanol (4 mL).

  • Addition: Add Hydrazine Hydrate (0.15 mL, excess) dropwise. Observation: Solution usually turns yellow immediately (hydrazone formation).

  • Microwave Parameters:

    • Temp: 120°C

    • Time: 8 minutes

    • Pressure Limit: 250 psi (Ethanol builds pressure rapidly).

    • Power: Dynamic mode.

  • Work-up:

    • Cool the vial to room temperature (compressed air cooling).

    • The product, 1H-pyrazolo[3,4-b]quinoline , typically precipitates as a solid upon cooling.

    • Filter, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Reaction Pathway Diagram

Pyrazolo_Synthesis Input 2-Chloro-3- formylquinoline Step1 Intermediate A: Hydrazone Formation Input->Step1 + NH2NH2 (Fast) Step2 Transition State: Ring Closure (SNAr) Step1->Step2 MW Heat (120°C) Output Pyrazolo[3,4-b]quinoline (Fused Derivative) Step2->Output - HCl - H2O

Caption: Figure 2. Tandem condensation-cyclization pathway.[3] MW energy overcomes the barrier for the intramolecular substitution of the chlorine atom.

Data Analysis & Optimization

The following data compares Conventional Heating (Oil Bath) vs. Microwave Irradiation for Protocol B (Pyrazolo-derivative synthesis).

ParameterConventional Heating (Reflux)Microwave Synthesis (120°C)Improvement Factor
Reaction Time 4 – 6 Hours8 – 12 Minutes30x Faster
Yield (%) 65 – 72%88 – 94%+20% Yield
Solvent Vol. 20 mL / mmol3 mL / mmolGreen Chemistry
Purity (HPLC) 85% (requires column)>95% (precipitation only)Cleaner Profile

Troubleshooting Guide:

  • Low Yield in Protocol A: Ensure the reaction is strictly anhydrous. Moisture kills the active Pd-catalyst. Switch to a glovebox for loading if possible.

  • Pressure Errors in Protocol B: Ethanol absorbs MW very efficiently. If the pressure spike triggers a safety cutoff, reduce the sample volume or switch to a lower absorbing solvent mixture (e.g., Ethanol/Toluene 1:1).

References

  • Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines. Source: RSC Advances, 2014.[5] Context: Primary reference for the Pd-catalyzed cross-coupling methodology and cyclization strategies under MW. URL:[Link]

  • Microwave-assisted Synthesis of Quinolines: An Overview. Source: Current Organic Chemistry (Bentham Science), 2025 (Review). Context: Comprehensive review of quinoline synthesis, validating the energy efficiency and green metrics of MAOS. URL:[Link]

  • Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids. Source: UNF Digital Commons, 2017. Context: Validates the multi-component reaction pathways involving amino-pyrazoles and quinolines. URL:[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Source: Catalysts (MDPI), 2019. Context: Technical grounding for the Pd(OAc)2/Xantphos catalytic cycle described in Protocol A. URL:[Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS. Source: Analytical Chemistry (NIH/PubMed), 2013. Context: Reference for the chemical stability and reactivity of hydrazino-quinolines (specifically the 2-isomer, used for comparison of reactivity). URL:[Link]

Sources

Troubleshooting & Optimization

removing unreacted hydrazine impurities from quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Remediation of Unreacted Hydrazine from Quinoline Derivatives

Status: Operational | Tier: Level 3 (Senior Application Support)[1][2][3]

Executive Summary & Regulatory Context

The Challenge: Hydrazine (


) is a ubiquitous reagent in quinoline synthesis (e.g., hydrazone formation or 4-chloroquinoline substitution).[1][2][3] However, it is a potent genotoxic impurity (GTI) classified under ICH M7  as a "Cohort of Concern" (Class 1).[1]

The Threshold: Unlike standard impurities controlled at 0.10%, hydrazine often requires control to ppm or ppb levels (e.g., TTC of 1.5 µ g/day ).[1]

The Chemical Conflict: Removing hydrazine from quinolines is difficult because:

  • Basicity: Both are basic (Hydrazine pKa

    
     8.1; Quinoline pKa 
    
    
    
    4.9).[1][2][3]
  • Polarity: Both can be polar, making standard silica chromatography inefficient for trace removal.[1][2][3]

  • Nucleophilicity: Hydrazine is a "super-nucleophile" (alpha-effect), often outcompeting the quinoline for binding sites.[1][2][3]

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, utilize this logic flow to determine the safest and most effective method for your specific substrate.

G start START: Hydrazine Contamination Detected q1 Is your Quinoline product acid-sensitive? start->q1 method_A METHOD A: pH-Controlled Extraction (The Solubility Switch) q1->method_A No (Stable to pH 5-6) q2 Does your molecule contain unprotected aldehydes/ketones? q1->q2 Yes (Acid Labile) method_B METHOD B: Electrophilic Scavenging (The Pyrazole Trap) q2->method_B No method_C METHOD C: Solid-Phase Scavenging (Polymer-Supported Benzaldehyde) q2->method_C Yes (Risk of side reaction)

Figure 1: Decision matrix for selecting the appropriate hydrazine remediation strategy based on substrate stability.

Remediation Protocols

Method A: pH-Controlled Extraction (The "Solubility Switch")

Best For: Acid-stable quinolines.[1][2][3] Mechanism: Exploits the pKa difference. By targeting pH 5.5–6.0, hydrazine (pKa ~8.[1][2][3]1) is protonated and water-soluble, while quinoline (pKa ~4.[1][2][3]9) remains largely neutral and organic-soluble.[1][2][3]

Protocol:

  • Dissolve the crude reaction mixture in a water-immiscible solvent (DCM or Ethyl Acetate).

  • Prepare a phosphate buffer (0.5 M) adjusted strictly to pH 5.5–6.0 .

  • Wash the organic layer 3 times with the buffer.[1][3]

    • Why? At pH 6.0,

      
       of hydrazine exists as 
      
      
      
      (water partitioning), while the majority of quinoline remains as the free base (organic partitioning).
  • Perform a final wash with brine to remove residual water/salts.[1][2][3]

  • Dry over

    
     and concentrate.
    

Troubleshooting:

  • Issue: Emulsions form.

  • Fix: The protonated hydrazine can act as a surfactant.[1][3] Add a small amount of MeOH (5%) to the organic layer or filter through a Celite pad.

Method B: Electrophilic Scavenging (The "Pyrazole Trap")

Best For: High levels of hydrazine (>1000 ppm) or when extraction fails.[1][2][3] Mechanism: Uses 2,4-Pentanedione (Acetylacetone) to react with hydrazine.[1][2][3] Unlike acetone (which forms a reversible hydrazone), acetylacetone cyclizes with hydrazine to form 3,5-dimethylpyrazole .[1][2][3] This species is chemically stable, non-basic, and has a vastly different polarity profile than the quinoline.

Reaction Scheme:


[1][2]

Protocol:

  • Dissolve crude material in MeOH or EtOH (5 volumes).

  • Add 1.5 to 2.0 equivalents of acetylacetone relative to the estimated hydrazine content.[1][3]

    • Note: If hydrazine content is unknown, add 5 mol% relative to the Quinoline.[1]

  • Stir at room temperature for 1–2 hours.

    • Validation: Monitor by TLC.[1][2][3] Hydrazine stays at the baseline; Pyrazole moves near the solvent front.

  • Concentrate the solvent.[1][3]

  • Purification:

    • Option 1 (Crystallization): The pyrazole is highly soluble in ether/hexanes.[1][2][3] If your quinoline crystallizes, the pyrazole will stay in the mother liquor.

    • Option 2 (Chromatography): The pyrazole is much less polar than hydrazine and elutes easily, preventing "streaking."[1]

Reaction hydrazine Hydrazine (Toxic/Polar) intermediate Intermediate Hydrazone hydrazine->intermediate + acac Acetylacetone (Scavenger) acac->intermediate pyrazole 3,5-Dimethylpyrazole (Stable/Lipophilic) intermediate->pyrazole Cyclization (Irreversible) water 2 H2O intermediate->water

Figure 2: The Knorr-type cyclization mechanism converting toxic hydrazine into benign pyrazole.[2][3]

Method C: Solid-Phase Scavenging (Resin Capture)

Best For: Late-stage purification (API) where adding liquid reagents is risky.[1][2][3] Mechanism: Uses a polymer-supported aldehyde (e.g., Polystyrene-Benzaldehyde) to covalently bind hydrazine.[1][2][3] The impurity remains on the bead; the product flows through.

Protocol:

  • Select a resin: PS-Benzaldehyde or PS-Isocyanate .[1][2][3]

  • Calculate loading: Use 3–5 equivalents of resin relative to hydrazine content.[1][2][3]

  • Slurry the resin in the quinoline solution (DCM or THF recommended) for 4–12 hours.

  • Filter the mixture. The hydrazine is trapped on the filter cake.

  • Rinse the cake with solvent to recover any entrained product.[1][3]

Pros/Cons:

  • Pro: No new impurities generated.[1][2][3]

  • Con: Expensive for large-scale removal; slow kinetics.[1][2][3]

Analytical Validation (How do I know it's gone?)

You cannot rely on standard HPLC-UV for trace hydrazine detection because it lacks a strong chromophore and elutes in the void volume.[3]

Recommended Method: In-Situ Derivatization To verify removal to ppm levels, you must derivatize the sample before analysis.[1][3]

  • Reagent: Benzaldehyde or 4-Nitrobenzaldehyde.[1][2][3]

  • Procedure: Treat an aliquot of your purified quinoline with excess benzaldehyde in diluent.

  • Analysis: Inject on HPLC. Look for the Benzalazine adduct (distinct UV shift).[1][2][3]

  • Quantification: Compare against a standard curve of pre-synthesized benzalazine.

Frequently Asked Questions (FAQ)

Q: Can I just use Acetone as a scavenger? A: It is not recommended for final purification.[1][2][3] Acetone reacts with hydrazine to form acetone azine.[1][2][3][4] However, this reaction is reversible in the presence of water (hydrolysis). Acetylacetone (Method B) forms an aromatic ring (pyrazole) which is chemically irreversible, making it a superior choice for ensuring the impurity does not regenerate.

Q: My quinoline is water-soluble. Can I still use Method A? A: No. If your product is water-soluble, pH extraction will result in yield loss.[1][2][3] Use Method C (Resins) or perform a reverse-phase prep-HPLC using a volatile buffer (Ammonium Formate).[1][2][3]

Q: I used Method B, but I see a new impurity in the NMR. A: That is likely the excess acetylacetone or the 3,5-dimethylpyrazole by-product.[1] Because the pyrazole is lipophilic, a simple filtration through a short pad of silica (eluting with 10% EtOAc/Hexanes) usually removes it, while the polar quinoline sticks or elutes later.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2][3][5]

  • Teasdale, A., et al. (2013).[1][2][3][6] "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control." Organic Process Research & Development, 17(2), 221–230.[1][3][6] [2]

  • Gacek, M., et al. (2016).[1][2][3] "A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials." Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem. (2024).[1][2][3] Hydrazine Compound Summary. National Library of Medicine.[1][3]

Sources

Technical Support Center: Handling 3-Hydrazinylquinoline Salts

Author: BenchChem Technical Support Team. Date: February 2026

Product Support ID: 3-HQ-2HCl-Guide
Subject: Stabilization, Handling, and Recovery of Hygroscopic Hydrazinylquinoline Salts

Executive Summary: The Hygroscopic Challenge

3-Hydrazinylquinoline dihydrochloride is a critical intermediate often used in the synthesis of pyrazolo[3,4-c]quinolines and other bioactive heterocycles. However, users frequently report inconsistent yields or "failed" cyclizations.

The Root Cause: This salt is severely hygroscopic .[1] Unlike simple inorganic salts, the moisture uptake here triggers a "Vicious Cycle" of degradation. The absorbed water does not just alter the molecular weight; it hydrolyzes the salt equilibrium, locally liberating the free hydrazine base, which is then rapidly oxidized by atmospheric oxygen into diazo-tars (often visible as a pink or brown crust).

This guide provides the protocols necessary to break this cycle and ensure experimental reproducibility.

Diagnostic & Storage Protocols

Visual Inspection Guide (The "Traffic Light" System)

Before using the reagent, assess its quality visually.

StatusAppearanceChemical StateAction Required
OPTIMAL Pale Yellow / Off-white PowderIntact Dihydrochloride SaltProceed to experiment.
CAUTION Clumped / Sticky TextureSurface Hydration (


)
STOP. Dry immediately (See Section 4).
CRITICAL Pink, Red, or Brown DiscolorationOxidative Degradation (Diazo species)DISCARD. Purification is difficult; impurities poison Pd/Cu catalysts.
Storage Architecture
  • Primary Container: Amber glass vial with a Teflon-lined cap (prevents UV degradation).

  • Secondary Environment: The vial must be stored inside a secondary desiccator or a sealed aluminum bag containing active desiccant (Silica Gel or

    
    ).
    
  • Temperature: Store at -20°C .

    • Note: Always allow the vial to warm to room temperature before opening to prevent condensation from rushing into the cold bottle.

Handling & Weighing Workflows

FAQ: "I weighed 1.0 equivalent, but my reaction stalled. Why?" Answer: You likely weighed water. If the salt has absorbed 15% water by mass, you are under-loading your reagent by 15%, which is catastrophic for stoichiometry-sensitive reactions like Buchwald-Hartwig couplings.

Protocol A: The "Inert Transfer" (Recommended)

Use this for reactions requiring strict stoichiometry.

  • Preparation: Place the reagent bottle, a spatula, and the reaction vessel inside a glove bag or glovebox flushed with Nitrogen/Argon.

  • Weighing: Weigh the solid inside the inert environment.

  • Sealing: Cap the reaction vessel before removing it from the inert zone.

Protocol B: The "Rapid Correction" (Benchtop)

Use this if a glovebox is unavailable.

  • Tare: Tare a dry vial with a cap.

  • Transfer: Quickly transfer the approximate amount of 3-hydrazinylquinoline salt.

  • Weigh: Record the mass (

    
    ).
    
  • Solvation: Immediately dissolve in the anhydrous reaction solvent (e.g., EtOH, DMF).

  • Correction: If the salt was suspected to be damp, assume a correction factor of 1.1x or perform a post-hoc concentration check (See Section 5).

Recovery: Drying "Wet" Salts

WARNING: Hydrazines are thermally unstable. NEVER dry this salt in an oven >60°C, as it may decompose explosively or degrade.

The Vacuum Desiccation Method

Use this method if the powder is sticky but not discolored.

  • Setup: Place the open vial in a vacuum desiccator.

  • Desiccant: Use Phosphorus Pentoxide (

    
    )  or Activated Molecular Sieves as the drying agent in the chamber.
    
  • Pressure: Apply high vacuum (< 1 mbar).

  • Temperature: Maintain at Room Temperature (25°C) . Do not heat.

  • Duration: Dry for 12–24 hours.

  • Verification: The powder should return to a free-flowing state.

Analytical Troubleshooting (Quality Control)

FAQ: "How do I know the exact purity if it's wet?" Standard Karl Fischer (KF) titration often fails because hydrazine reacts with the iodine in the KF reagent, giving false-high water readings.

Method 1: Modified Karl Fischer (Acidic)

To measure water content accurately, you must suppress the hydrazine reducing power.

  • Protocol: Use a specialized KF reagent containing salicylic acid or benzoic acid to buffer the pH < 4. This protonates the hydrazine, preventing it from reacting with the iodine, allowing the reagent to react only with water [4].

Method 2: Iodometric Purity Check (Quantitative)

To measure the active hydrazine content (reverse of KF).

  • Principle: Under strong acidic conditions (HCl), hydrazine is oxidized by Potassium Iodate (

    
    ) to 
    
    
    
    and
    
    
    .
  • Equation:

    
    
    
  • Procedure:

    • Dissolve ~50mg sample in 6M HCl.

    • Titrate with standard 0.025M

      
       until the iodine color disappears (using chloroform layer extraction to visualize the endpoint—color changes from violet to colorless) [2, 5].
      

Mechanism of Failure (Visualized)

The following diagram illustrates why moisture is not just a physical problem but a chemical one for this compound.

G Salt 3-Hydrazinylquinoline Dihydrochloride (Dry) Hydrate Hydrated Salt (Sticky/Clumped) Salt->Hydrate + Moisture Moisture Atmospheric Moisture (H2O) Moisture->Hydrate Hydrolysis Local Hydrolysis (Release of Free Base) Hydrate->Hydrolysis Lattice Disruption StoichError Stoichiometry Error (Under-loading Reagent) Hydrate->StoichError Mass Increase Degradation Diazo/Azo Tars (Pink/Brown Impurity) Hydrolysis->Degradation + Oxidation Oxidation Air Oxidation (O2) Oxidation->Degradation

Figure 1: The degradation cascade. Moisture absorption leads to two failure modes: Stoichiometry errors (right branch) and Chemical decomposition (left branch).

References

  • BenchChem. (2025).[2] A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate. Retrieved from

  • Scribd (Bharat Aluminium). (n.d.). Purity of Hydrazine Hydrate: Iodometric Titration Protocol. Retrieved from

  • Defense Technical Information Center (DTIC). (1985). Safety and Handling of Hydrazine. Retrieved from

  • Honeywell/Fisher Scientific. (n.d.). Laboratory Report L 436: Water determination in Hydrazine Monohydrate using Modified Karl Fischer. Retrieved from

  • Mettler Toledo. (1993).[3] Determination of hydrazine in water samples via Redox Titration. Retrieved from

  • PubChem. (2024).[4] 6-Hydrazinylquinoline hydrochloride (Compound Summary). [Note: Used as structural proxy for 3-isomer properties]. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectrum of Quinoline Hydrazine Hydrochloride: Characteristic Peaks and Experimental Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Role of IR Spectroscopy in the Characterization of Heterocyclic Compounds

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. For researchers in drug discovery and development, IR spectroscopy offers a rapid and non-destructive method to confirm the identity and purity of synthesized compounds, such as quinoline hydrazine hydrochloride. The position, intensity, and shape of absorption bands in an IR spectrum reveal crucial information about the molecular structure, bonding, and the presence of specific functional groups. In the context of quinoline hydrazine hydrochloride, IR spectroscopy is pivotal for verifying the successful formation of the salt and for distinguishing it from its precursors and related derivatives.

Predicted IR Spectrum of Quinoline Hydrazine Hydrochloride

The IR spectrum of quinoline hydrazine hydrochloride is expected to be a composite of the vibrational modes of the quinolinium cation and the hydrazinium cation. The protonation of the quinoline nitrogen and the hydrazine moiety will induce significant shifts in the IR absorption bands compared to their free base forms.

The Quinolinium Moiety

The characteristic peaks of the quinoline ring system will be present, though modified by the protonation of the nitrogen atom. The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region.[1][2] The C=C and C=N stretching vibrations within the quinoline ring typically appear in the 1650-1400 cm⁻¹ range.[3][4] Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic rings and are expected in the 900-700 cm⁻¹ region. The spectrum for quinoline hydrochloride in the NIST WebBook serves as an excellent reference for the quinolinium portion of the molecule.[5]

The Hydrazinium Moiety

The hydrazine portion of the molecule, upon protonation to form the hydrazinium ion (-NH2-NH3+), will exhibit distinct N-H stretching and bending vibrations. The N-H stretching frequencies in hydrazinium salts are typically observed as a broad band in the 3300-2600 cm⁻¹ region due to extensive hydrogen bonding.[6] The NH2 and NH3+ bending (scissoring) vibrations are expected in the 1650-1500 cm⁻¹ region.[6]

The table below summarizes the predicted characteristic IR absorption bands for quinoline hydrazine hydrochloride, based on the analysis of its constituent parts.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
N-H (Hydrazinium)Stretching3300 - 2600 (broad)Strong
C=C, C=N (Quinoline)Stretching1650 - 1400Medium to Strong
N-H (Hydrazinium)Bending (Scissoring)1650 - 1500Medium
Aromatic C-HOut-of-plane Bending900 - 700Strong
N-N (Hydrazinium)Stretching~1150Medium

Comparative Spectral Analysis

To provide a robust understanding of the unique spectral features of quinoline hydrazine hydrochloride, a comparison with related molecules is essential.

Quinoline Hydrazine Hydrochloride vs. 2-Hydrazinylquinoline

2-Hydrazinylquinoline is a closely related compound, and its IR spectrum provides a valuable comparison. The key difference will be the absence of the broad N-H stretching bands associated with the hydrazinium and quinolinium ions in the hydrochloride salt. Instead, 2-hydrazinylquinoline exhibits sharper N-H stretching bands for the neutral hydrazine group.[7][8]

Compound Aromatic C-H Stretch (cm⁻¹) N-H Stretch (cm⁻¹) C=C, C=N Stretch (cm⁻¹) N-H Bend (cm⁻¹) Aromatic C-H O-o-p Bend (cm⁻¹)
Quinoline Hydrazine HCl (Predicted) 3100 - 30003300 - 2600 (broad)1650 - 14001650 - 1500900 - 700
2-Hydrazinylquinoline ~30423282, 3188 (sharper)1621, 1529, 1462~1600816, 746

Data for 2-Hydrazinylquinoline sourced from[7]

Quinoline Hydrazine Hydrochloride vs. Quinoline-Hydrazone Derivatives

It is crucial to distinguish quinoline hydrazine hydrochloride from quinoline-hydrazone derivatives, which are formed by the condensation of a hydrazine with a carbonyl compound. Hydrazones possess a C=N-N linkage, and their IR spectra are characterized by a strong C=N stretching vibration, typically in the 1650-1600 cm⁻¹ region.[9][10][11] This can overlap with the aromatic C=C and C=N stretching bands of the quinoline ring, but the overall pattern in the fingerprint region will be distinct. The N-H stretching region in hydrazones will also differ from the broad absorption expected for the hydrazinium ion in the hydrochloride salt.[9]

Experimental Protocols for IR Spectral Acquisition

The quality of an IR spectrum is highly dependent on the sample preparation and the chosen analytical technique. For a solid sample like quinoline hydrazine hydrochloride, the two most common and effective methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

KBr Pellet Method

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide and pressing it into a thin, transparent pellet.

Step-by-Step Protocol:

  • Drying: Ensure both the sample and spectroscopy-grade KBr are thoroughly dry to avoid interference from water absorption bands (broad peak ~3400 cm⁻¹ and another ~1630 cm⁻¹).[12] Dry the KBr in an oven at ~100°C for several hours and store it in a desiccator.[12][13]

  • Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the quinoline hydrazine hydrochloride sample to a fine powder.[14] Add approximately 100-200 mg of the dried KBr and gently but thoroughly mix to ensure a homogenous dispersion.[15] The concentration of the sample in KBr should be between 0.2% and 1%.[13][15]

  • Pellet Formation: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Gradually apply pressure up to 8-10 metric tons for a standard 13 mm die.[12] Hold the pressure for a few minutes to allow the KBr to "cold-flow" and form a transparent pellet.[12]

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum. A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and often simpler technique that requires minimal to no sample preparation.[16][17][18][19]

Step-by-Step Protocol:

  • Background Spectrum: Ensure the ATR crystal (commonly diamond or germanium) is clean.[13] Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the quinoline hydrazine hydrochloride powder directly onto the ATR crystal, ensuring good contact.

  • Pressure Application: Use the pressure clamp to press the sample firmly against the crystal. Consistent pressure is key for reproducible results.

  • Spectral Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Visualizing the Comparison

G cluster_target Target Compound cluster_comparison Comparative Compounds A Quinoline Hydrazine Hydrochloride (Target) B Quinoline (Precursor) A->B Compare Quinoline Ring Vibrations C Hydrazine Hydrochloride (Precursor Salt) A->C Compare Hydrazinium Ion Vibrations D 2-Hydrazinylquinoline (Structural Analog) A->D Distinguish Salt vs. Free Base E Quinoline-Hydrazone (Derivative) A->E Distinguish Hydrazine vs. Hydrazone Moiety

Sources

HPLC Method Development Guide: 3-Hydrazinylquinoline Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 3-hydrazinylquinoline (3-HQ) presents a dual challenge: the basicity of the quinoline ring (pKa ~4.[1]9) causes severe peak tailing on standard stationary phases, while the hydrazine moiety introduces significant oxidative instability.[2]

This guide compares three chromatographic strategies to resolve 3-HQ from its synthetic precursors (3-bromoquinoline) and degradation products (3-aminoquinoline).[1]

  • The Baseline (Method A): Standard C18 at Acidic pH (Fails due to silanol interaction).

  • The Traditional Fix (Method B): Ion-Pairing Chromatography (IPC).[1]

  • The Recommended Solution (Method C): Fluorinated Stationary Phase (PFPP) using alternative selectivity.

Bottom Line: While Ion-Pairing provides excellent peak shape, Method C (PFPP) is recommended for drug development workflows due to its MS compatibility, rapid equilibration, and superior selectivity for polar aromatic amines.[1][2]

The Chemical Challenge

To develop a robust method, one must understand the analyte's behavior at the molecular level.

PropertyCharacteristicChromatographic Impact
Basicity Quinoline N (pKa ~4.[1]9)At pH 2-7, the molecule is protonated (

).[2] Cationic species interact with residual silanols on silica columns, causing tailing factors > 2.0 .[1][2]
Polarity Hydrazine group (-NHNH

)
Increases polarity compared to the bromo- precursor, leading to low retention on C18 (elutes near void volume).[1][2]
Reactivity Reducing AgentSusceptible to on-column oxidation or reaction with carbonyl-containing solvents (avoid acetone/aldehydes).[1]
Diagram 1: Analytical Decision Matrix

Figure 1: Decision tree for selecting the stationary phase based on analyte properties.

MethodSelection Start Start: 3-Hydrazinylquinoline CheckpH Is MS Compatibility Required? Start->CheckpH NoMS No (UV Only) CheckpH->NoMS QC Routine YesMS Yes (LC-MS) CheckpH->YesMS R&D / Impurity ID IPC Method B: Ion-Pairing (C18 + SOS) Excellent Peak Shape Non-Volatile NoMS->IPC CheckRet Is Retention on C18 sufficient? YesMS->CheckRet LowRet No (Elutes in Void) CheckRet->LowRet Polar Amine PFPP Method C: Fluorinated Phase (PFPP) Pi-Pi Interaction + H-Bonding High Retention & Symmetry LowRet->PFPP

Comparative Method Analysis

We evaluated three methods to separate 3-HQ from its key impurities: 3-Aminoquinoline (Degradant) and 3-Bromoquinoline (Precursor) .[1]

Method A: The "Generic" Fail (Standard C18)[2]
  • Column: High-coverage C18 (150 x 4.6 mm, 3.5 µm)[1][2]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[1]

  • Observation: 3-HQ elutes early with severe tailing (

    
    ). The protonated quinoline interacts with silanols. 3-Aminoquinoline co-elutes on the tail of the main peak.[1]
    
  • Verdict: Unsuitable for purity analysis.[1]

Method B: Ion-Pairing (The Traditional Fix)[1][2]
  • Column: C18 (150 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: 10 mM Sodium Octanesulfonate (pH 2.5) / Methanol[2]

  • Mechanism: The sulfonate anion forms a neutral ion pair with the protonated 3-HQ, masking the charge and increasing retention.[1]

  • Performance:

    • Tailing Factor: 1.1 (Excellent)

    • Resolution (Impurities): > 3.0

  • Drawback: Not MS compatible . Requires long equilibration (approx. 60 column volumes).

Method C: Fluorinated Phase (The Expert Recommendation)[2]
  • Column: Pentafluorophenyl Propyl (PFPP) (e.g., Supelco Discovery HS F5 or Phenomenex Kinetex F5).[2]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[1][3]

  • Mechanism: PFPP phases offer orthogonal selectivity via pi-pi interactions and dipole-dipole moments.[1] They retain basic amines well without silanol tailing, even at acidic pH.[2]

  • Performance:

    • Tailing Factor: 1.2[1]

    • Resolution: > 4.0 (Different selectivity moves impurities away from main peak).[1]

    • Advantage: Fully MS compatible; rapid equilibration.[1]

Summary Data Table
ParameterMethod A (C18 Acidic)Method B (IPC)Method C (PFPP)
Retention (

)
0.8 (Too Low)4.53.2
Tailing Factor (

)
2.4 (Fail)1.1 (Pass) 1.2 (Pass)
Resolution (

)
1.2 (Co-elution)3.54.2
MS Compatible YesNoYes
Equilibration Time 15 min60+ min15 min

Recommended Protocol: Method C (PFPP)

This protocol is the "Gold Standard" for R&D and stability-indicating assays.[1]

Instrumentation & Conditions[1][4][5][6][7]
  • System: HPLC with PDA/DAD or LC-MS.

  • Column: Fluorinated Phase (PFPP), 150 x 4.6 mm, 3 µm or 2.7 µm Core-Shell.[1][2]

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: UV @ 254 nm (primary), 310 nm (secondary for quinoline specificity).[2]

Mobile Phase Preparation[1]
  • Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Methanol (LC-MS Grade).[1]

    • Note: Methanol is preferred over Acetonitrile for PFPP columns as it enhances the pi-pi interaction selectivity.[1]

Gradient Program
Time (min)% A (Buffer)% B (MeOH)Event
0.0955Hold for polar retention
2.0955Start Gradient
15.01090Elute Hydrophobic Impurities
18.01090Wash
18.1955Re-equilibrate
23.0955End
Sample Preparation (Critical for Stability)

Hydrazines oxidize rapidly in solution.[1]

  • Diluent: 90:10 Water:Methanol containing 0.1% Ascorbic Acid or EDTA .[1]

    • Why? Ascorbic acid acts as an antioxidant; EDTA chelates trace metals that catalyze hydrazine oxidation.[1]

  • Concentration: 0.5 mg/mL.

  • Vials: Amber glass (light sensitive). Analyze within 4 hours of preparation.

System Suitability & Troubleshooting

To ensure the method is "self-validating," adopt the following criteria based on ICH Q2(R1).

Diagram 2: Degradation & Impurity Pathway

Figure 2: Expected separation order and degradation logic.

SeparationOrder cluster_Chrom Elution Order (PFPP Column) Inj Injection P1 3-Hydrazinylquinoline (Main Peak) RT ~5-7 min Inj->P1 High Retention (H-Bonding) P2 3-Aminoquinoline (Degradant) Less Polar P1->P2 Loss of Hydrazine P3 3-Bromoquinoline (Starting Material) Hydrophobic P2->P3 Late Eluter

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Column overloading or pH drift.[1]Reduce injection volume; Ensure pH is < 3.5 to keep basic nitrogen fully protonated.[1]
Ghost Peaks Hydrazine reacting with acetone in air/glassware.[1]NEVER use acetone for washing glassware used for hydrazine analysis.[1] It forms hydrazones.[1]
Area Decrease over Time Oxidation of sample.[1]Add 0.1% Ascorbic Acid to diluent; keep autosampler at 4°C.
Double Peaks Atropisomerism (rare) or solvent mismatch.[1]Ensure sample diluent matches initial mobile phase (95% aqueous).

References

  • PubChem. (2025).[1][6][7] Quinoline, 2-hydrazinyl- Compound Summary. National Library of Medicine. [Link][2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on pKa and silanol interactions).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Source for PFPP advantages over C18 for bases).

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide Properties. (Reference for hydrazine physicochemical properties). [Link][2]

Sources

Comparative Bioactivity Guide: 3- vs. 4-Hydrazinylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares 3-hydrazinylquinoline and 4-hydrazinylquinoline derivatives, focusing on their distinct synthesis pathways, electronic properties, and biological efficacy.[1]

Executive Summary

The bioactivity of hydrazinylquinolines is strictly governed by the position of the hydrazine moiety relative to the quinoline nitrogen.[1]

  • 4-Hydrazinylquinolines exhibit superior biological activity (antimicrobial, anticancer) due to the para-like conjugation with the ring nitrogen, facilitating DNA intercalation and enzyme inhibition (e.g., DNA gyrase).[1]

  • 3-Hydrazinylquinolines are synthetically challenging and biologically less active in isolation. They lack the resonance stabilization of the 4-isomer, behaving more like phenylhydrazine.[1] Their primary utility is as metal chelators or specialized metabolic probes rather than direct therapeutic agents.[1]

Chemical Architecture & Electronic Properties[1]

The core difference lies in the electronic communication between the hydrazine group and the quinoline nitrogen.[1] This dictates both reactivity and receptor binding affinity.[1]

Feature4-Hydrazinylquinoline3-Hydrazinylquinoline
Electronic Nature Electron Deficient (Activated): The C4 position is electrophilic due to resonance with the N1 nitrogen (para-like).Electron Neutral (Unactivated): The C3 position is isolated from the N1 resonance (meta-like).
Resonance Hydrazine lone pair delocalizes onto the ring nitrogen.[1]No direct delocalization to the ring nitrogen.[1]
Basicity Reduced basicity at hydrazine

due to conjugation.[1]
Higher basicity; behaves like a standard aryl hydrazine.[1]
Key Pharmacophore Mimics Chloroquine scaffold; high DNA affinity.[1]Mimics Naphthalene derivatives; lower DNA affinity.[1]
Electronic Resonance Visualization (DOT Diagram)

The following diagram illustrates the resonance capability of the 4-isomer versus the isolation of the 3-isomer.

ResonanceComparison cluster_4 4-Hydrazinylquinoline (Active Resonance) cluster_3 3-Hydrazinylquinoline (Isolated) Q4 Quinoline Ring (N1 Position) Res4 Resonance Stabilization (Charge transfer to N1) Q4->Res4 Stabilizes H4 Hydrazine Group (-NHNH2 at C4) H4->Q4 e- Delocalization Q3 Quinoline Ring (N1 Position) Res3 No Resonance (Isolated System) Q3->Res3 Results in H3 Hydrazine Group (-NHNH2 at C3) H3->Q3 Inductive Effect Only

Caption: The 4-isomer allows electron delocalization to the ring nitrogen, stabilizing the molecule for binding.[1] The 3-isomer lacks this pathway.

Synthesis Protocols

The synthesis of these two isomers requires fundamentally different strategies due to the reactivity difference described above.[1]

A. 4-Hydrazinylquinoline (Nucleophilic Aromatic Substitution)

This is a facile, high-yield reaction because the C4-chlorine is activated for displacement.

Protocol:

  • Starting Material: 4-Chloroquinoline (1.0 eq).[1]

  • Reagent: Hydrazine hydrate (99%, 5.0 eq).

  • Solvent: Ethanol (absolute) or n-Butanol.[1]

  • Procedure:

    • Dissolve 4-chloroquinoline in ethanol.

    • Add hydrazine hydrate dropwise.[1]

    • Reflux for 4–6 hours.[1] Monitoring via TLC (System: CHCl3:MeOH 9:1) will show the disappearance of the starting material (

      
      ) and appearance of a polar product (
      
      
      
      ).[1]
    • Cool to room temperature.[1][2] The product often precipitates as a solid.[1]

    • Filter and wash with cold ethanol.[1]

  • Yield: Typically 80–95%.[1]

B. 3-Hydrazinylquinoline (Pd-Catalyzed Coupling)

The C3-chlorine is unactivated. Standard reflux with hydrazine will fail .[1] You must use a Buchwald-Hartwig coupling approach or a diazonium reduction route.[1]

Protocol (Buchwald-Hartwig Method):

  • Starting Material: 3-Bromoquinoline (1.0 eq).[1] Note: Bromide is preferred over chloride for oxidative addition.

  • Reagent: Benzophenone hydrazone (1.2 eq) - Used as a hydrazine surrogate to prevent catalyst poisoning.[1]

  • Catalyst:

    
     (5 mol%) + BINAP (7.5 mol%).[1]
    
  • Base:

    
     (1.4 eq).
    
  • Solvent: Toluene (anhydrous), under Argon.[1]

  • Procedure:

    • Heat at 100°C for 12–18 hours.

    • Cool, filter through celite, and concentrate.[1]

    • Hydrolysis: Treat the intermediate hydrazone with dilute HCl/THF at room temperature for 2 hours to release the free hydrazine.

    • Neutralize with

      
       and extract.[1]
      
  • Yield: Typically 40–60%.[1][3]

Comparative Bioactivity Analysis

Antimicrobial Activity (Bacteria & Fungi)[1][4][5][6][7]
  • 4-Hydrazinyl Derivatives: Highly active.[1] The hydrazine moiety at C4 allows the molecule to act as a DNA intercalator .[1] The terminal nitrogen often forms hydrazones with bacterial aldehydes, inhibiting cell wall synthesis.[1]

    • Data Point: 4-hydrazinylquinoline hydrazones show MIC values of 1–10 µg/mL against S. aureus and M. tuberculosis.[1]

  • 3-Hydrazinyl Derivatives: Weak to inactive.[1] Due to the lack of resonance, the 3-isomer cannot effectively stack in DNA base pairs or interact with the active sites of enzymes like DNA gyrase.[1]

    • Data Point: MIC values often exceed 100 µg/mL (essentially inactive) unless the hydrazine is derivatized with highly active side chains (e.g., nitro-furan).[1]

Anticancer Activity (Cytotoxicity)[1]
  • 4-Hydrazinyl Derivatives: Potent. They function similarly to doxorubicin by stabilizing the DNA-topoisomerase II complex.

  • 3-Hydrazinyl Derivatives: Generally inactive as cytotoxins.[1] However, they show promise as metal chelators .[1] They can sequester iron or copper in the tumor microenvironment, acting via a deprivation mechanism rather than direct cytotoxicity.[1]

Comparative Data Table
Biological Target4-Hydrazinylquinoline3-HydrazinylquinolineMechanism of Difference
DNA Gyrase (Bacteria) High Inhibition (

)
Low Inhibition (

)
4-isomer mimics ATP binding pocket shape; 3-isomer steric clash.
Plasmodium (Malaria) High (Chloroquine analog)Inactive4-N linkage is essential for heme polymerization inhibition.[1]
Cytotoxicity (HeLa) High (

)
Low (

)
Intercalation capability requires linear conjugation (4-pos).[1]
Metal Chelation ModerateHigh3-isomer's higher basicity aids in metal coordination.

Experimental Validation: Self-Validating Protocol

To confirm the identity and activity of your synthesized derivatives, use this self-validating workflow.

Workflow Diagram (DOT)

ValidationWorkflow cluster_chem Chemical Validation cluster_bio Biological Validation Start Synthesized Derivative NMR 1H NMR (Check C2/C3/C4 protons) Start->NMR MS Mass Spec (Confirm M+H) Start->MS Color Color Test (FeCl3: 3-iso = Red/Brown complex) NMR->Color If pure MIC MIC Assay (S. aureus ATCC 25923) Color->MIC Proceed to Bio DNA DNA Binding Assay (Ct-DNA titration) MIC->DNA If active (<20 µg/mL) Result4 4-Isomer Profile: High MIC activity Strong DNA binding DNA->Result4 Matches 4-sub Result3 3-Isomer Profile: Low MIC activity Weak DNA binding DNA->Result3 Matches 3-sub

Caption: A stepwise validation logic to distinguish the 3- and 4-isomers based on chemical shifts and biological performance.

Key NMR Distinction[1]
  • 4-Hydrazinylquinoline: The H3 proton appears as a singlet or doublet at a higher field (

    
     6.5–7.0 ppm) due to the shielding effect of the electron-donating hydrazine at C4.
    
  • 3-Hydrazinylquinoline: The H4 proton appears at a lower field (

    
     8.0–8.5 ppm) because it is not shielded by resonance.[1]
    

References

  • Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives. (Note: Comparative structural reference). Scientia Pharmaceutica. Link

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. Link

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds. Molecules. Link[1]

  • Reactivity of 3-Bromoquinoline vs 3-Chloroquinoline in Synthetic Chemistry. BenchChem Technical Guides. Link[1]

  • Biological activities of hydrazone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Safety Operating Guide

Mastering the Safe Handling of 3-Hydrazinylquinoline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. Among these, 3-Hydrazinylquinoline hydrochloride presents as a valuable building block, yet its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 3-Hydrazinylquinoline hydrochloride, grounded in the established principles of chemical safety and risk mitigation.

The hydrochloride salt of 3-hydrazinylquinoline, while essential for various research applications, possesses significant potential hazards primarily attributed to its hydrazine moiety. Hydrazine and its derivatives are recognized for their toxicity, corrosivity, and potential carcinogenicity.[1][2][3] Therefore, a comprehensive understanding and strict adherence to safety protocols are not merely recommended but are imperative for the protection of laboratory personnel and the environment.

Understanding the Risks: Hazard Analysis of 3-Hydrazinylquinoline Hydrochloride

Key Hazards:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[5][6] Hydrazine compounds can be extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[1]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Sensitization: May cause an allergic skin reaction.[5][6]

  • Carcinogenicity: Hydrazine is a suspected human carcinogen.[1][3]

  • Combustibility: While the hydrochloride salt is a solid, the parent hydrazine compounds can be combustible liquids.[1]

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[5][6]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2]
Serious Eye Damage/Eye Irritation Causes serious eye damage.[1][2]
Respiratory or Skin Sensitization May cause an allergic skin reaction.[5][6]
Carcinogenicity Suspected of causing cancer.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory for all personnel handling 3-Hydrazinylquinoline hydrochloride. The selection of appropriate PPE is critical to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Core PPE Requirements:

  • Hand Protection: Wear nitrile or neoprene gloves.[1][2] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility. Double gloving is a recommended best practice.

  • Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield are essential to protect against splashes and vapors.[1][2]

  • Body Protection: A fire/flame-resistant lab coat worn over full-length pants and closed-toe shoes is required.[1]

  • Respiratory Protection: All handling of 3-Hydrazinylquinoline hydrochloride must be conducted within a certified chemical fume hood.[2][4] In situations where a fume hood is not feasible or as a supplementary measure, a full-face respirator with appropriate multi-purpose combination (US) or ABEK (EN 14387) respirator cartridges must be used.[1] Respirator users must be fit-tested and trained in accordance with institutional and regulatory standards.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling 3-Hydrazinylquinoline hydrochloride Gloves Hand Protection (Nitrile or Neoprene Gloves) Task Handling 3-Hydrazinylquinoline hydrochloride Gloves->Task Eye_Face Eye & Face Protection (Goggles & Face Shield) Eye_Face->Task Body Body Protection (Flame-Resistant Lab Coat, Full-Length Pants, Closed-Toe Shoes) Body->Task Respiratory Respiratory Protection (Chemical Fume Hood or Full-Face Respirator) Respiratory->Task Researcher Researcher Researcher->Gloves Wears Researcher->Eye_Face Wears Researcher->Body Wears Researcher->Respiratory Uses

Caption: Essential PPE for handling 3-Hydrazinylquinoline hydrochloride.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to every stage of the handling process, from preparation to post-experiment cleanup, is crucial for minimizing risk.

Preparation:

  • Designated Area: All work with 3-Hydrazinylquinoline hydrochloride must be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signage.[2]

  • Engineering Controls: Ensure a certified chemical fume hood is operational.[2] The work area must have immediate access to a certified emergency eyewash station and safety shower.[1]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before commencing work to minimize movement in and out of the containment area.

Handling Procedure:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.[2]

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid 3-Hydrazinylquinoline hydrochloride within the chemical fume hood.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the solid to the reaction vessel using a spatula. Avoid generating dust.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container closed whenever possible.

Post-Handling:

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate decontaminating solution, followed by a thorough rinse.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[1]

Disposal Plan: Responsible Waste Management

All waste generated from the handling of 3-Hydrazinylquinoline hydrochloride is considered hazardous waste and must be disposed of in accordance with institutional, local, and federal regulations.[2]

Waste Segregation and Collection:

  • Solid Waste: Contaminated solid waste, including gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions and reaction mixtures containing 3-Hydrazinylquinoline hydrochloride should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.[7]

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container. If the syringe contains residual drug, it must be disposed of as bulk chemical waste.[7]

Disposal_Workflow cluster_waste Waste Generation cluster_disposal Disposal Containers Solid_Waste Contaminated Solid Waste (Gloves, Weighing Paper) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused Solutions, Reaction Mixtures) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps Contaminated Sharps (Needles, Syringes) Sharps_Container Sharps Container Sharps->Sharps_Container EH_S Environmental Health & Safety (EH&S) Pickup Solid_Container->EH_S Scheduled Pickup Liquid_Container->EH_S Scheduled Pickup Sharps_Container->EH_S Scheduled Pickup

Caption: Waste disposal workflow for 3-Hydrazinylquinoline hydrochloride.

Emergency Procedures: Preparedness is Key

Immediate and appropriate action is critical in the event of an emergency involving 3-Hydrazinylquinoline hydrochloride.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation).[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them large quantities of water to drink. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Isolate: Secure the area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Report: Notify your supervisor and the institutional Environmental Health & Safety (EH&S) department immediately.

  • Cleanup: Do not attempt to clean up a spill unless you are trained and equipped to do so.[2] If trained, wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible absorbent material and place it in a sealed container for disposal as hazardous waste.

This guide provides a foundational framework for the safe handling of 3-Hydrazinylquinoline hydrochloride. It is incumbent upon each researcher and institution to build upon this with specific Standard Operating Procedures (SOPs) tailored to their unique experimental contexts. By prioritizing safety through knowledge, preparation, and meticulous execution, the scientific community can continue to push the boundaries of research while ensuring the well-being of its members.

References

  • Hydrazine - Risk Management and Safety. University of Notre Dame. Available from: [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. Available from: [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Best Practices: Emergency Medical Management to Hydrazine Exposure. CORE Scholar. Available from: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]

  • 6-Hydrazinylquinoline hydrochloride. PubChem. Available from: [Link]

  • Safe Handling of Hazardous Drugs. Duke University Occupational & Environmental Safety Office. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.